Product packaging for MART-1 (27-35) (human)(Cat. No.:CAS No. 156251-11-5)

MART-1 (27-35) (human)

Cat. No.: B1146212
CAS No.: 156251-11-5
M. Wt: 814.0 g/mol
InChI Key: NEHKZPHIKKEMAZ-ZFVKSOIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melan A, also known as MART-1 (melanoma antigen recognized by T cells 1), is a transmembrane protein that serves as a key melanocyte differentiation marker . It is involved in the formation of stage II melanosomes and plays a vital role in the expression, stability, trafficking, and processing of the melanocyte protein gp100 (PMEL) . The protein is exclusively expressed in the melanocyte lineage, including normal melanocytes of the skin and retina . As such, antibodies against Melan-A are primarily used in research to identify cells of melanocytic origin . This immunohistochemistry (IHC) grade reagent is highly valuable for the study of melanocytic tumors, demonstrating expression in a wide range of benign nevi (such as intradermal, compound, and Spitz nevi) and in most primary and metastatic melanomas . Its high sensitivity makes it particularly useful for the identification of micrometastases in sentinel lymph nodes, where it offers an advantage over S100 by not labeling dendritic cells and histiocytes, thus simplifying interpretation . It is important for researchers to note that some melanocytic neoplasms, notably desmoplastic melanomas and blue nevi, frequently show patchy or negative staining for Melan-A . Furthermore, the A103 clone of the antibody may also cross-react with steroid hormone-producing cells and their corresponding tumors, such as those in the adrenal cortex and gonads . Melan-A is also a useful marker in the research of other tumor types, including clear cell sarcoma, melanotic schwannoma, and perivascular epitheloid cell tumors (PEComas) like angiomyolipoma . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H67N9O11 B1146212 MART-1 (27-35) (human) CAS No. 156251-11-5

Properties

CAS No.

156251-11-5

Molecular Formula

C37H67N9O11

Molecular Weight

814.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1

InChI Key

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Molecular Biology and Biosynthesis of Melan A/mart 1

Melan-A/MART-1 Gene Structure and Transcriptional Regulation

The MLANA gene resides on human chromosome 9 at band 9p24.1. wikipedia.org Its expression is largely restricted to the melanocytic lineage. wikipedia.orgnih.gov Transcriptional regulation of MLANA is a critical determinant of its expression profile in normal and cancerous cells.

Promoter Elements and Transcription Factor Binding Sites

Transcriptional regulation of the MLANA gene is driven by its promoter region. Studies have identified a minimal promoter region crucial for tissue-specific expression. nih.gov This region contains binding sites for specific transcription factors that are essential for activating MLANA transcription in melanocytes and melanoma cells. plos.orgnih.gov

A key transcription factor involved in MLANA regulation is the Microphthalmia-Associated Transcription Factor (MITF). nih.govjci.org MITF is a master regulator of melanocyte development and directly regulates the expression of several pigmentation genes, including MLANA. nih.govjci.org MITF binds to conserved consensus DNA sequences within the MLANA promoter and enhancer regions. nih.gov Experimental evidence, including electrophoretic mobility shift assays and chromatin immunoprecipitation, confirms the binding of MITF to these sites in vitro and in vivo. nih.gov Modulation of MITF levels leads to corresponding changes in endogenous MLANA expression in melanoma cells. nih.gov

While MITF is a primary regulator, other transcription factors may also contribute to MLANA promoter activity. For instance, studies on the MELOE gene, another melanoma antigen, identified SOX9, SOX10, and activated P-CREB as transcription factors involved in its promoter activity in melanomas, with the Melan-A promoter used as a positive control in these experiments, suggesting potential shared regulatory mechanisms or the presence of binding sites for these factors in the MLANA promoter as well. plos.org

Epigenetic Modifications Influencing Melan-A/MART-1 Gene Expression

Epigenetic modifications, particularly DNA methylation, play a significant role in regulating MLANA gene expression. Distinct DNA methylation patterns at the MLANA promoter region have been shown to correlate directly with MLANA protein and mRNA expression patterns in melanoma cell lines. arvojournals.org Melanoma cell lines can be categorized into those expressing Melan-A/MART-1 and those deficient in its expression, and these patterns are associated with specific DNA methylation profiles. arvojournals.org

Epigenetic changes, unlike genetic alterations, are reversible and involve processes such as DNA methylation/demethylation and histone acetylation/deacetylation. aacrjournals.org These modifications can stably activate or silence gene expression during development and differentiation. aacrjournals.org The microenvironment can also influence the epigenetic state and consequently MLANA expression. Exposure of metastatic melanoma cells to the microenvironment of human embryonic stem cells or the developing neural crest has been shown to result in the reexpression of Melan-A/MART-1, suggesting epigenetic reprogramming. aacrjournals.org

Aberrant promoter hypermethylation of CpG islands is a well-known mechanism for inactivating tumor suppressor genes in cancer. While hypermethylation of several genes has been reported in uveal melanoma, hypomethylation of specific CpG sites near promoters can lead to transcriptional activation, as seen with the PRAME gene in melanoma. mdpi.com The correlation between MLANA expression and its promoter methylation status highlights the importance of epigenetic regulation in controlling its transcription. arvojournals.org

Alternative Splicing and Transcript Variants

Alternative splicing of the MLANA gene can lead to the production of different mRNA transcript variants. genecards.org These splice variants have been identified in both malignant melanoma tissues and healthy pigmented tissues. avma.org The Alternative Splicing Database (ASD) lists various splice patterns for the MLANA gene, including exon skipping and alternative splice site usage. genecards.org

While alternative splicing of melanoma-associated antigen genes like tyrosinase has been studied in the context of generating novel peptides with potential antigenic properties, the precise functional significance of the different MLANA splice variants is not fully understood. avma.orgnih.gov It is possible that the proteins translated from these alternative transcripts may have altered or non-functional roles. avma.org Some transcripts might arise from mis-initiation of transcription, potentially leading to protein products lacking key epitopes. researchgate.net

Melan-A/MART-1 Protein Synthesis and Ribosomal Processing

Melan-A/MART-1 is synthesized as a transmembrane protein. wikipedia.org Like other melanosomal proteins, it is synthesized by ribosomes associated with the endoplasmic reticulum (ER). nih.gov

Co-translational and Post-translational Events

Melan-A/MART-1 undergoes co-translational and post-translational modifications that are crucial for its function and localization. It is integrated into the ER membrane during synthesis. nih.gov Unlike many melanosomal proteins, Melan-A/MART-1 is described as an unusual small integral membrane protein with no signal sequence. nih.gov

A significant post-translational modification of Melan-A/MART-1 is acylation, specifically palmitoylation. researchgate.netnih.gov This modification occurs post-translationally and is associated with its localization to the Golgi area and its transport through the Golgi network. researchgate.netnih.gov Melan-A/MART-1 undergoes rapid turnover in pigmented melanoma cell lines. nih.gov

The protein has a luminal N-terminus, a single transmembrane domain, and an extended C-terminal cytosolic region. researchgate.net Interestingly, a small fraction of Melan-A/MART-1 can be inserted into the membrane in an inverted orientation, which affects its subcellular localization, shifting it from the Golgi/post-Golgi area to the ER. uniprot.org This inversion of membrane topology has been shown to enhance the recognition of melanoma cells by specific cytolytic T-lymphocytes. uniprot.org

Ubiquitination is another post-translational modification that can affect Melan-A/MART-1. frontiersin.org Ubiquitination has been reported to promote Melan-A/MART-1 sorting to late endosomes and lysosomes via an ESCRT-dependent pathway. nih.gov This process regulates its distribution between melanosomes and lysosomal degradation. nih.gov

Role of Chaperones in Melan-A/MART-1 Folding

While the search results provide less direct detail specifically on chaperones involved in Melan-A/MART-1 folding compared to other melanosomal proteins like tyrosinase, they indicate that melanosomal proteins synthesized in the ER rely on ER-resident chaperone proteins and enzymes for proper folding and assembly. nih.gov Proteins like tyrosinase, which are heavily glycosylated and form disulfide bonds, are highly reliant on ER redox conditions and chaperones such as calnexin. nih.gov

Although Melan-A/MART-1 is a smaller protein with a single transmembrane domain and no signal sequence, its proper folding and trafficking are likely assisted by the cellular chaperone machinery. Studies investigating chaperone-rich cell lysates (CRCL) from melanoma cells have detected Melan-A/MART-1 as a full-length protein within these lysates, which contain various chaperone proteins including Hsp70/Hsc70, Hsp90, Grp94/gp96, and calreticulin. tandfonline.com While these studies primarily focus on the role of chaperones in antigen cross-presentation, their presence alongside Melan-A/MART-1 in cellular lysates suggests potential interactions during protein biogenesis and trafficking. tandfonline.com Further detailed research is needed to fully elucidate the specific roles of different chaperones in the folding and maturation of Melan-A/MART-1.

Intracellular Trafficking and Cellular Localization of Melan-A/MART-1

Melan-A/MART-1 exhibits a distinct subcellular localization pattern within melanocytic cells researchgate.netnih.gov. It is primarily found in the Golgi area, particularly the trans-Golgi network (TGN), as well as in the endoplasmic reticulum (ER) and melanosomes clinisciences.comunil.chabcepta.comresearchgate.netnih.gov. Substantial labeling has also been observed on endosomes, the nuclear envelope, and the plasma membrane researchgate.netnih.gov.

Endoplasmic Reticulum and Golgi Apparatus Transit

Melan-A is synthesized in the endoplasmic reticulum and traverses the Golgi network researchgate.netresearchgate.net. It is a single-pass membrane protein with its N-terminus facing the lumen of the exocytic compartment researchgate.netnih.gov. In transfected melanoma cells, Melan-A accumulates in the Golgi region nih.gov. Interestingly, inversion of the protein's membrane topology can lead to its retention in the ER uniprot.orgsb-peptide.comabcepta.commblbio.comnih.gov. This altered localization due to inverted topology has been shown to enhance the recognition of melanoma cells by specific cytolytic T-lymphocytes uniprot.orgmblbio.com.

Vesicular Transport Mechanisms of Melan-A/MART-1

Melan-A is found in small vesicles and tubules dispersed throughout the cytoplasm uniprot.orgabcepta.commblbio.comresearchgate.netnih.gov. Quantitative immunoelectron microscopy has revealed that while the concentration of Melan-A is maximal in the Golgi region, a high proportion of the cellular content is present in these dispersed vesicles and tubules researchgate.netnih.gov. Melan-A is also present on the limiting membrane of premelanosomes (early endosomes) researchgate.netnih.gov. As melanosome maturation progresses, the concentration of Melan-A decreases, and its predominant localization shifts from the limiting membrane to internal vesicle membranes researchgate.netnih.gov. Studies suggest that Melan-A might be involved in the trafficking of melanosomal proteins and may play a role in vesicular trafficking, potentially influencing the fusion of transport vesicles unil.ch.

Subcellular Compartmentalization of Melan-A/MART-1 Protein

Melan-A/MART-1 is localized to multiple cellular compartments, including the endoplasmic reticulum membrane, Golgi apparatus (specifically the trans-Golgi network membrane), and melanosomes abcepta.comgenecards.org. It is also found in small vesicles and tubules dispersed throughout the cytoplasm uniprot.orgabcepta.commblbio.com. A minor fraction of Melan-A can be inserted into the membrane with an inverted orientation, resulting in its relocalization from the Golgi/post-Golgi area to the ER uniprot.orgabcepta.commblbio.com. In pigmented cells, Melan-A accumulates in melanosomes researchgate.netresearchgate.netnih.govmolbiolcell.org. Double immunofluorescence analyses have shown that Melan-A positive vesicular structures can also be positive for Lamp-1, a marker of late endosomal/lysosomal compartments researchgate.net.

Here is a summary of Melan-A/MART-1 subcellular localization:

CompartmentPresence of Melan-A/MART-1NotesSource
Endoplasmic ReticulumYesPrimary location, retention upon inverted topology uniprot.orgclinisciences.comsb-peptide.comunil.chresearchgate.netabcepta.comsigmaaldrich.commblbio.comresearchgate.netnih.govnih.govgenecards.orgbiotium.comnovusbio.com
Golgi ApparatusYesPrimary location, particularly trans-Golgi network uniprot.orgclinisciences.comsb-peptide.comresearchgate.netabcepta.comresearchgate.netnih.govnih.govgenecards.org
MelanosomesYesPresent, especially in early melanosomes, accumulates in pigmented cells unil.chresearchgate.netabcepta.comsigmaaldrich.comresearchgate.netnih.govresearchgate.netnih.govmolbiolcell.orgbiotium.comnovusbio.com
Small vesicles/tubulesYesDispersed throughout cytoplasm uniprot.orgabcepta.commblbio.comresearchgate.netnih.gov
EndosomesYesIncluding early endosomes/premelanosomes researchgate.netnih.gov
Nuclear EnvelopeYesSubstantial labeling observed researchgate.netnih.gov
Plasma MembraneYesSubstantial labeling observed, presented at cell surface researchgate.netresearchgate.net
Late Endosomes/LysosomesYesTargeted for degradation, positive for Lamp-1 researchgate.netnih.govmolbiolcell.orgresearchgate.netnih.gov

Post-Translational Modifications of Melan-A/MART-1

Melan-A/MART-1 undergoes post-translational modifications, including acylation and ubiquitination uniprot.orgresearchgate.netnih.govgenecards.orgresearchgate.net. These modifications play significant roles in its trafficking, stability, and degradation researchgate.netnih.govresearchgate.netnih.govmolbiolcell.org.

Ubiquitination and Proteasomal/Lysosomal Degradation Pathways for Melan-A/MART-1

Melan-A/MART-1 has a short half-life and is subject to degradation through both lysosomal and proteasomal pathways unil.chresearchgate.netresearchgate.netnih.govmolbiolcell.org. Ubiquitination, the process of conjugating ubiquitin to protein lysine (B10760008) residues, is a key modification that targets intracellular proteins for degradation researchgate.netmolbiolcell.org. Melan-A is ubiquitylated in melanoma cells researchgate.netresearchgate.netnih.govmolbiolcell.org. This ubiquitylation is crucial for regulating its lysosomal sorting and degradation from melanosomes in melanocytic cells researchgate.netnih.govmolbiolcell.orgmolbiolcell.orgdntb.gov.ua. Melan-A associates with and is ubiquitylated by homologous to E6-AP C-terminus (HECT)-E3 ubiquitin ligases, specifically NEDD4 and Itch, which participate in its degradation researchgate.netnih.govmolbiolcell.org. A mutant form of Melan-A lacking ubiquitin-acceptor residues exhibits an increased half-life and accumulates in melanosomes in pigmented cells researchgate.netnih.govmolbiolcell.org. While most cytoplasmic proteins are degraded by the proteasome, cell surface proteins are generally targeted to lysosomes, with the type of ubiquitylation differing for each pathway molbiolcell.org. Proteins targeted for lysosomal degradation are typically modified by one to four ubiquitin moieties molbiolcell.org.

Acylation (e.g., Palmitoylation) Events and Their Functional Implications

Melan-A/MART-1 is post-translationally acylated uniprot.orgresearchgate.netnih.govgenecards.org. Palmitoylation is a type of acylation that involves the addition of palmitate fatty acids to cysteine residues, often influencing protein membrane localization and trafficking. Melan-A is palmitoylated researchgate.netresearchgate.net. This acylation, in conjunction with its high expression levels in the trans-Golgi network, dispersed vesicles, and on the limiting membrane of premelanosomes, suggests that the protein may play a role during the early stage of melanosome biogenesis researchgate.netnih.gov. Acylation can influence the stability and membrane association of proteins, potentially impacting their interactions with other cellular components and their targeting to specific organelles.

Other Potential Modifications (e.g., Phosphorylation)

Melan-A is known to undergo several post-translational modifications (PTMs) that can influence its stability, localization, and function nih.govfrontiersin.org. One identified modification is acylation uniprot.orgnih.govabcam.com.

Phosphorylation has also been reported for Melan-A. Specifically, phosphoserine has been identified as a modification site uniprot.org. Research has shown that a phospho-MART-1 peptide, containing a phosphoserine at position 108 (pS108), can be recognized by human CD4+ T cells pnas.org. This finding suggests that tumor-associated phosphopeptides, including phosphorylated forms of Melan-A, could serve as targets for CD4+ T cell-mediated immunotherapy pnas.org.

Ubiquitylation is another significant post-translational modification affecting Melan-A. Studies have provided evidence that Melan-A is ubiquitylated in melanoma cells, and this modification acts as a signal for its lysosomal degradation nih.govresearchgate.net. Ubiquitylation of Melan-A is mediated by E3 ubiquitin ligases, including members of the HECT-E3 ligase family like NEDD4 and Itch nih.gov. Mutant forms of Melan-A lacking ubiquitin-acceptor residues exhibit increased stability and accumulate in melanosomes, indicating that ubiquitylation regulates the lysosomal sorting and degradation of Melan-A/MART-1 from melanosomes in melanocytic cells nih.govresearchgate.net.

The observed molecular weight of recombinant Melan-A can sometimes vary from the predicted molecular weight, which can be attributed to post-translational modifications, as well as other factors like post-translational cleavages, relative charges, and experimental conditions bio-techne.comnovusbio.comnovusbio.com.

Summary of Post-Translational Modifications of Melan-A/MART-1

ModificationEffect on Melan-A/MART-1Reference(s)
AcylationIdentified as a post-translational modification. uniprot.orgnih.govabcam.com
PhosphorylationPhosphoserine identified; phospho-peptide recognized by CD4+ T cells. uniprot.orgpnas.org
UbiquitylationSignals for lysosomal degradation; regulates stability and sorting. nih.govresearchgate.net

These modifications highlight the complex regulatory mechanisms that control Melan-A protein levels and localization within the cell, impacting its role in melanosome biology and its presentation as an antigen to the immune system.

Antigen Processing and Presentation of Melan A/mart 1 Peptides

Proteasomal Degradation and Melan-A/MART-1 Peptide Generation

The primary mechanism for generating peptides presented by MHC-I molecules is the degradation of intracellular proteins by the proteasome. Melan-A, as an endogenous protein, is subject to this process. aacrjournals.orgaai.org The proteasome is a large protein complex responsible for breaking down ubiquitinated and other proteins into smaller peptides. aacrjournals.org

Research has shown that the standard proteasome can efficiently process Melan-A to produce the immunodominant HLA-A*0201-restricted peptide, Melan-A/MART-1(26-35) (EAAGIGILTV). aacrjournals.orgresearchgate.net However, the efficiency of processing and the specific peptides generated can be influenced by the type of proteasome present.

Role of Immunoproteasomes in Melan-A/MART-1 Processing

While standard proteasomes are constitutively expressed, immunoproteasomes are induced by inflammatory cytokines, such as interferon-gamma (IFN-γ). aacrjournals.orgnih.gov Immunoproteasomes contain different catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) compared to standard proteasomes (β1, β2, and β5). aacrjournals.org

Studies have indicated that immunoproteasomes can be less efficient than standard proteasomes in generating certain Melan-A epitopes, specifically the MART-1(26-35) peptide. aacrjournals.orgnih.govnih.gov This inefficient processing by immunoproteasomes can be attributed to their altered cleavage preferences. nih.gov For instance, immunoproteasomes have been shown to be unable to efficiently cleave at the carboxyl-terminus required for MART-1(26-35) generation. nih.gov Additionally, the IFN-γ-inducible subunits β2i/MECL-1 and proteasome activator 28 (PA28) have been shown to negatively affect both C- and N-terminal cleavage, impeding the liberation of the MART-1(26-35) epitope from its precursor protein. nih.govnih.gov This suggests that the expression of immunoproteasomes in antigen-presenting cells like dendritic cells, or even in melanoma cells treated with IFN-γ, can impair the presentation of Melan-A/MART-1(26-35), potentially contributing to immune evasion by tumors. aacrjournals.orgnih.gov

N-terminal and C-terminal Trimming Mechanisms

Following proteasomal degradation, the generated peptides may undergo further trimming by aminopeptidases to reach the optimal length for binding to MHC-I molecules, typically 8-11 amino acids. aacrjournals.org Both N-terminal and C-terminal trimming mechanisms are involved in the final shaping of antigenic peptides.

For Melan-A/MART-1, the immunodominant HLA-A*0201-restricted epitope can be either the 10-mer Melan-A/MART-1(26-35) or the 9-mer Melan-A/MART-1(27-35). nih.govaai.org The generation of these peptides involves precise cleavages. While proteasomes can directly produce both the 10-mer and N-terminally extended intermediates, further trimming is often required. aai.org

Endoplasmic reticulum-associated aminopeptidase (B13392206) 1 (ERAP1) is a key enzyme involved in trimming peptides in the ER before they bind to MHC-I molecules. nih.govnih.gov However, ERAP1 can also degrade certain epitopes through overtrimming activity. nih.govnih.gov Research indicates that ERAP1 can destroy the MART-1(26-35) epitope, highlighting a potential mechanism of immune escape. nih.govnih.gov The balance between peptide generation by proteasomes and trimming/degradation by aminopeptidases like ERAP1 is therefore critical for the efficient presentation of Melan-A peptides.

Transporter Associated with Antigen Processing (TAP) Loading of Melan-A/MART-1 Peptides

After generation in the cytoplasm, peptides destined for MHC-I presentation are transported into the ER by the Transporter Associated with Antigen Processing (TAP). aai.orgpnas.org TAP is a heterodimeric transporter that translocates peptides from the cytosol into the ER lumen in an ATP-dependent manner. pnas.org

In the ER, TAP is part of the peptide-loading complex (PLC), a multiprotein machinery that includes MHC-I molecules, tapasin, calreticulin, and ERp57. pnas.org The PLC facilitates the binding of peptides to MHC-I molecules. pnas.org

TAP-Dependent vs. TAP-Independent Loading Pathways

The conventional pathway for MHC-I peptide loading is TAP-dependent, relying on TAP to transport peptides into the ER. aai.orguniversiteitleiden.nl Most cytosolic and nuclear proteins are processed through this pathway.

However, alternative, TAP-independent pathways for MHC-I loading also exist. universiteitleiden.nlresearchgate.net These pathways can involve peptides generated in the secretory pathway, such as signal sequences, or through other mechanisms that allow peptides to access the ER lumen independently of TAP. universiteitleiden.nl

While the presentation of the immunodominant Melan-A/MART-1(26-35) epitope is generally considered to be primarily TAP-dependent, studies using TAP-deficient cell lines have explored the extent of TAP-independent presentation of Melan-A peptides. researchgate.netnih.gov Research suggests that while TAP-mediated transport is crucial for efficient loading of many peptides, including certain Melan-A epitopes, some level of TAP-independent presentation might occur, potentially involving alternative peptide sources or loading mechanisms. universiteitleiden.nlresearchgate.net The efficiency of TAP-independent loading can vary depending on the specific peptide and MHC-I allele. nih.gov

Major Histocompatibility Complex Class I (MHC-I) Loading and Surface Expression

Once peptides are translocated into the ER by TAP (or enter via TAP-independent routes), they bind to nascent MHC-I molecules within the peptide-loading complex. aacrjournals.orgnih.govoup.comaai.orgfrontiersin.orgresearchgate.netresearchgate.net This binding is a critical step for the proper folding and stabilization of MHC-I molecules and their subsequent transport to the cell surface. pnas.org

The MHC-I molecule consists of a heavy chain and a light chain (β2-microglobulin). oup.com The peptide-binding groove, formed by the α1 and α2 domains of the heavy chain, accommodates the peptide. oup.com

Peptide Binding Grooves and Allele Specificity for Melan-A/MART-1 Epitopes (e.g., HLA-A*0201)

The interaction between the peptide and the MHC-I molecule is highly specific, driven by the complementarity between the peptide's anchor residues and binding pockets within the MHC-I groove. oup.com Different MHC-I alleles have variations in their binding pockets, leading to distinct peptide-binding motifs and thus presenting different sets of peptides. oup.comasm.org

Melan-A/MART-1 is a well-known source of epitopes presented by the common MHC-I allele HLA-A0201. aai.orgaacrjournals.orgfrontiersin.orgresearchgate.net The immunodominant Melan-A/MART-1(26-35) (EAAGIGILTV) and Melan-A/MART-1(27-35) (AAGIGILTV) peptides are specifically recognized in the context of HLA-A0201. aai.orgnih.govaai.orgresearchgate.net The binding of these peptides to HLA-A*0201 is primarily determined by anchor residues at specific positions, typically P2 and the C-terminus (P9 or P10). oup.comfrontiersin.org

Research has investigated the precise interactions within the HLA-A0201 binding groove that accommodate the Melan-A/MART-1 peptides. The amino acid sequence of the peptide, particularly at the anchor positions, dictates its affinity for HLA-A0201. oup.comaai.orgfrontiersin.org Modifications to these anchor residues can significantly impact peptide binding and the resulting T cell response. oup.comaai.org For example, substituting alanine (B10760859) at position 2 with leucine (B10760876) in the Melan-A/MART-1(26-35) peptide (creating ELAGIGILTV) can enhance binding to HLA-A*0201. oup.comaai.org

The specificity of Melan-A/MART-1 presentation is strongly restricted to certain HLA-A alleles, with HLA-A0201 being the most prominent. aai.org Even minor variations in the HLA-A structure, such as the single residue difference between HLA-A0201 and HLA-A*0226, can abrogate efficient presentation of Melan-A/MART-1, highlighting the stringent allele/epitope requirements for immunodominance. aai.org

Once the peptide is successfully loaded onto the MHC-I molecule in the ER, the stable peptide-MHC-I complex is transported through the Golgi apparatus to the cell surface. pnas.org The surface expression level of peptide-MHC-I complexes is a key factor influencing the recognition of target cells by antigen-specific T cells. aai.orgresearchgate.net The efficiency of antigen processing and peptide loading directly impacts the density of Melan-A/MART-1/HLA-A*0201 complexes on the surface of melanoma cells, thereby affecting their recognition and lysis by Melan-A-specific CTLs. researchgate.netaai.org

Role of Loading Complex Components in Melan-A/MART-1 Peptide Presentation

The presentation of peptides derived from endogenous proteins, such as Melan-A/MART-1, on MHC Class I molecules is a complex process that occurs primarily in the endoplasmic reticulum (ER). This pathway involves a multiprotein assembly known as the peptide-loading complex (PLC). The PLC facilitates the efficient binding of antigenic peptides to nascent MHC Class I molecules. Components of the PLC include TAP (Transporter associated with Antigen Processing), tapasin, calreticulin, and ERp57.

TAP is responsible for translocating peptides generated in the cytosol by the proteasome into the ER lumen. Tapasin acts as a bridge between TAP and MHC Class I molecules, optimizing the loading of peptides onto MHC Class I. Calreticulin and ERp57 are chaperones that assist in the folding and assembly of MHC Class I molecules. Studies have investigated the expression levels of these components in melanoma cells and their potential impact on antigen presentation. While some studies have reported reduced expression of certain proteasomal subunits in melanoma, many tumors show frequent, though heterogeneous, expression of TAP subunits and various components of the peptide-loading complex, such as calnexin, calreticulin, and tapasin. aacrjournals.org These molecules involved in the HLA class I antigen-processing and presentation pathway often show significant correlations in their expression levels in melanoma cells. aacrjournals.org The efficient processing of target antigens by the ubiquitin-proteasome system (UPS) is essential for the success of T cell therapies. researchgate.net The generation of the immunodominant Melan-A/MART-1 26-35 epitope has been shown to be dependent on ER-associated degradation (ERAD) components like p97/VCP. researchgate.net Silencing of p97/VCP by siRNA can lead to stabilization of the Melan-A/MART-1 protein expression, impacting epitope presentation. researchgate.net

MHC-I Surface Expression Regulation and Melan-A/MART-1 Presentation Efficiency

Studies have shown that the expression of Melan-A/MART-1 by tumor cells correlates with their susceptibility to lysis by Melan-A/MART-1-specific cytotoxic T lymphocytes (CTLs). researchgate.netaai.org Even in melanoma cell lines with similar surface densities of HLA-A2, the levels of MART-1 expression accurately predicted sensitivity to lysis by MART-A-specific effector cells. researchgate.net Down-regulation of Melan-A/MART-1 antigen expression in melanoma cell lines has been shown to diminish recognition by HLA-A2-restricted, Melan-A/MART-1-specific CTLs, even when HLA Class I surface expression is not decreased. aai.org However, pulsing these tumor cells with the Melan-A/MART-1 peptide can restore normal levels of cell lysis, indicating that the antigen expression level, not necessarily a defect in the lytic machinery, was the limiting factor. aai.org

The expression of MHC Class I molecules can be influenced by various factors, including cytokines like Interferon-beta (IFN-β), which has been reported to increase HLA-I expression in melanoma cell lines and upregulate the presentation of tumor-associated antigens like Melan-A/MART-1. researchgate.net Conversely, abnormal activity of pathways like the MAPK pathway in tumor cells has been reported to down-regulate antigen processing and presentation. researchgate.net Some melanoma cell lines have been shown to produce soluble factors that can down-regulate Melan-A/MART-1 protein expression by suppressing the activity of its gene promoter, thereby preventing immune recognition. aai.org This down-regulation does not necessarily affect cell surface expression of HLA Class I molecules. aai.org

Defects in APM components, such as reduced expression of proteasomal subunits LMP2 and LMP7, have been observed in some melanoma patients, which could potentially lead to decreased presentation of certain antigens like Melan-A. aacrjournals.org However, the correlation between APM defects and clinical outcome can be complex. aacrjournals.org

Non-Canonical Antigen Presentation Pathways for Melan-A/MART-1

While the classical MHC Class I pathway is the primary route for presenting endogenous antigens like Melan-A/MART-1 to CD8+ T cells, alternative or non-canonical pathways can also contribute to the immune response against this antigen.

Cross-Presentation Mechanisms of Melan-A/MART-1 Antigen

Cross-presentation is a crucial mechanism by which professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), can take up exogenous antigens (such as those from dead tumor cells) and present them on MHC Class I molecules to activate CD8+ T cells. researchgate.netoup.com This process is vital for initiating cytotoxic T cell responses against tumors that may not efficiently present antigens via the classical pathway.

Studies have demonstrated that monocytes, after differentiating into monocyte-derived dendritic cells (MoDCs), can sample Melan-A/MART-1 antigen and cross-present it to CD8+ T cells. nih.gov This suggests that circulating monocytes can acquire tumor antigens in vivo and contribute to the activation of anti-melanoma T cell responses. nih.gov MoDCs loaded with Melan-A long peptides have been shown to retain the capacity to stimulate antigen-specific CD8+ T cell clones for extended periods, with antigens potentially protected from degradation in specific endocytic compartments. nih.gov

The efficiency of cross-presentation can be influenced by the form of the antigen (e.g., long peptides vs. short peptides) and modifications to the peptide sequence. researchgate.net Vaccination with a long peptide containing an anchor modification (A27L) of the Melan-A/MART-1 epitope has been shown to result in sustained cross-presentation by MoDCs and elicit long-lived tumor-reactive T cells, whereas the wild-type long peptide or the short peptide with the modification were less effective. researchgate.net

T cell receptors (TCRs) used in cancer gene therapy targeting Melan-A/MART-1, such as DMF4 and DMF5, recognize peptide epitopes presented by MHC Class I (HLA-A*0201). aai.orgnih.gov These TCRs can cross-react with different but structurally related Melan-A/MART-1 epitopes, utilizing distinct mechanisms to accommodate variations in the peptide ligands. aai.orgnih.gov

Role of Autophagy in Melan-A/MART-1 Antigen Processing

Autophagy is a cellular process involving the degradation of cytoplasmic components within lysosomes. While primarily known for its role in cellular homeostasis and stress response, autophagy has also been implicated in antigen processing and presentation, contributing to both MHC Class I and MHC Class II pathways.

Research suggests a potential role for autophagy in the presentation of certain antigens, including those that might be processed independently of the TAP transporter but are still proteasome-dependent. universiteitleiden.nl While the direct role of autophagy specifically in the processing of full-length Melan-A/MART-1 for MHC Class I presentation is an area of ongoing research, the degradation of Melan-A/MART-1, which has a short half-life and is targeted for degradation, could potentially involve autophagic pathways, particularly its targeting from melanosomes to lysosomes. researchgate.net Further detailed research is needed to fully elucidate the contribution of autophagy to Melan-A/MART-1 antigen processing and presentation.

MHC Class II (MHC-II) Presentation of Melan-A/MART-1 Epitopes

In addition to being a target for CD8+ T cells via MHC Class I, Melan-A/MART-1 also contains epitopes that can be presented by MHC Class II molecules, leading to the activation of CD4+ T helper cells. CD4+ T cells play a crucial role in orchestrating immune responses, including providing help to CD8+ T cells for effective anti-tumor immunity. pnas.orgjst.go.jp

Identification of Melan-A/MART-1 CD4+ T Cell Epitopes

The identification of MHC Class II-restricted epitopes from tumor-associated antigens like Melan-A/MART-1 is important for developing comprehensive cancer immunotherapies. Several Melan-A/MART-1 derived sequences recognized by CD4+ T cells from melanoma patients and healthy donors have been identified. pnas.orgnih.govaai.orgnih.govaai.org

One well-studied MHC Class II-restricted epitope is Melan-A/MART-151-73, which is restricted by HLA-DRB1*0401. pnas.orgaai.orgaacrjournals.org This peptide has been shown to induce the expansion of specific CD4+ T cells and is recognized by CD4+ T cells from both normal donors and melanoma patients. pnas.org These CD4+ T cells can recognize melanoma target cells naturally expressing the Melan-A/MART-1 protein and presenting this epitope. pnas.org

Other novel Melan-A/MART-1 derived sequences recognized by CD4+ T cells have also been described. These include peptides like Melan-A27-40 presented by HLA-DRB10101 and HLA-DRB10102, and Melan-A25-36 presented by HLA-DQB10602 and HLA-DRB10301. nih.govaai.org CD4+ T cell clones specific for these epitopes can recognize Melan-A/MART-1 expressing tumor cells, and their recognition is reduced by inhibitors of the MHC Class II presentation pathway, suggesting natural processing and presentation. nih.govaai.org Even shorter peptides, such as Melan-A/MART-126-35(A27L), have been recognized by CD4+ T cells from patients with specific HLA types (HLA-DQ6+ and HLA-DR3+). aai.orgaai.org

The identification of these CD4+ T cell epitopes provides a basis for monitoring naturally occurring and vaccine-induced Melan-A/MART-1-specific CD4+ T cell responses and for the development of immunotherapeutic strategies targeting these epitopes. pnas.orgnih.govaai.orgnih.gov

Identified Melan-A/MART-1 CD4+ T Cell Epitopes and Restrictions

Peptide SequenceAmino Acid PositionRestricting HLA Allele(s)Reference(s)
Melan-A/MART-151-7351-73HLA-DRB10401 pnas.orgaai.orgaacrjournals.org
Melan-A27-4027-40HLA-DRB10101, HLA-DRB10102 nih.govaai.org
Melan-A25-3625-36HLA-DQB10602, HLA-DRB1*0301 nih.govaai.org
Melan-A1-201-20HLA-DR11 nih.gov
Melan-A91-11091-110HLA-DR52 nih.gov
Melan-A/MART-126-35(A27L)26-35HLA-DQ6, HLA-DR3 aai.orgaai.org

Data Table 1: Identified Melan-A/MART-1 CD4+ T Cell Epitopes

Peptide SequenceAmino Acid PositionRestricting HLA Allele(s)
Melan-A/MART-151-7351-73HLA-DRB10401
Melan-A27-4027-40HLA-DRB10101, HLA-DRB10102
Melan-A25-3625-36HLA-DQB10602, HLA-DRB1*0301
Melan-A1-201-20HLA-DR11
Melan-A91-11091-110HLA-DR52
Melan-A/MART-126-35(A27L)26-35HLA-DQ6, HLA-DR3

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
MART-1 Antigen18375622Refers to the protein. nih.gov
MART-1 (27-35)9897305Refers to the immunodominant peptide. nih.gov
Melan-A-Synonymous with MART-1 Antigen.
MART-1-Synonymous with Melan-A Antigen.
Melan-A/MART-151-73-Peptide, CID not found in search results.
Melan-A27-40-Peptide, CID not found in search results.
Melan-A25-36-Peptide, CID not found in search results.
Melan-A1-20-Peptide, CID not found in search results.
Melan-A91-110-Peptide, CID not found in search results.

Mechanisms of MHC-II Loading and Presentation of Melan-A/MART-1 Peptides

The presentation of Melan-A/MART-1 peptides by MHC Class II molecules to CD4+ T cells involves the classical MHC Class II antigen processing pathway. This pathway typically handles exogenous antigens, which are internalized by antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells frontiersin.orgebi.ac.uk. However, endogenous proteins like Melan-A, which is a transmembrane protein, can also be processed and presented via MHC Class II under certain conditions pnas.orgaacrjournals.org.

In the classical MHC Class II pathway, internalized proteins are degraded into peptide fragments within endosomal and lysosomal compartments by proteases such as cathepsins frontiersin.orgebi.ac.uk. Newly synthesized MHC Class II molecules are transported from the endoplasmic reticulum (ER) bound to the invariant chain (Ii). The Ii prevents premature peptide binding in the ER and directs the MHC Class II molecules to the endocytic pathway frontiersin.org. Within the endosomes, the Ii is sequentially cleaved by proteases, leaving a small peptide fragment called CLIP (Class II-associated Ii peptide) bound in the peptide-binding groove of the MHC Class II molecule frontiersin.org.

The exchange of CLIP for antigenic peptides is facilitated by the non-classical MHC molecule HLA-DM frontiersin.org. HLA-DM catalyzes the release of CLIP, allowing antigenic peptides generated from protein degradation to bind to the MHC Class II molecule frontiersin.org. The resulting peptide-MHC Class II complexes are then transported to the cell surface for presentation to CD4+ T cells frontiersin.orgebi.ac.uk.

Research has identified several Melan-A/MART-1-derived peptides that are presented by various HLA-DR and HLA-DQ alleles, leading to the activation of CD4+ T cells. For instance, the Melan-A/MART-151–73 peptide has been identified as an immunogenic epitope restricted by HLA-DR4 pnas.orgaai.org. Studies have shown that this peptide can induce the expansion of specific CD4+ T cells from both normal donors and melanoma patients pnas.org. These CD4+ T cells are capable of recognizing and responding to melanoma cells that naturally express Melan-A/MART-1 and HLA-DR4 pnas.org.

Other studies have identified novel MHC Class II-restricted Melan-A/MART-1 epitopes. For example, peptides corresponding to Melan-A27–40 presented by HLA-DRB10101 and HLA-DRB10102, and Melan-A25–36 presented by HLA-DQB10602 and HLA-DRB10301 have been described aai.orgnih.gov. CD4+ T cell clones specific for these epitopes recognize Melan-A/MART-1-positive tumor cells, and this recognition can be reduced by inhibitors of the MHC Class II presentation pathway, suggesting that these epitopes are naturally processed and presented aai.orgnih.gov.

While the exogenous pathway is the primary route for MHC Class II loading, there is evidence suggesting that endogenous Melan-A can also enter this pathway. Studies investigating phosphopeptides derived from MART-1 have indicated that a phospho-MART-1 epitope might not be processed solely through the exogenous/endosomal route, suggesting potential intracellular processing mechanisms for MHC Class II presentation of this endogenous protein pnas.org. Further research is needed to fully elucidate the intracellular processing routes for endogenous Melan-A and how its peptides are loaded onto MHC Class II molecules.

The efficiency of MHC Class II loading and presentation of Melan-A peptides can be influenced by various factors, including the specific HLA allele, the peptide sequence, and the cellular context. Studies have shown that the binding affinity of a peptide to the MHC Class II molecule is a critical factor for presentation and T cell recognition nih.gov.

Data from research studies highlight the ability of different Melan-A peptides to bind to and be presented by various MHC Class II alleles, eliciting CD4+ T cell responses. The table below summarizes some of the identified Melan-A/MART-1 MHC Class II-restricted epitopes and their restricting HLA alleles based on the search results:

Melan-A/MART-1 Peptide SequenceRestricting HLA Allele(s)Reference(s)
Melan-A/MART-151–73HLA-DR4 (including DRβ10401, *0404) pnas.orgaai.orgaacrjournals.org
Melan-A27–40HLA-DRB10101, HLA-DRB10102 aai.orgnih.gov
Melan-A25–36HLA-DQB10602, HLA-DRB10301 aai.orgnih.gov
Melan-A/MART-126–35(A27L)HLA-DQ6, HLA-DR3 aai.orgnih.gov
Phospho-MART-1 (C-terminus)HLA-DRβ10101 pnas.org

Immunological Recognition of Melan A/mart 1

T-Cell Receptor (TCR) Recognition of Melan-A/MART-1/MHC Complexes

TCR recognition of peptide-MHC (pMHC) complexes is fundamental to adaptive immunity. researchgate.net In the context of Melan-A/MART-1, TCRs on T cells bind to Melan-A/MART-1 peptides presented by MHC molecules on antigen-presenting cells or tumor cells. aai.org The most frequently recognized Melan-A peptides in HLA-A2-positive melanoma patients are peptides 27–35 and 26–35, presented by MHC class I molecules. aai.org Melan-A is also recognized by CD4+ T cells, with an HLA-DR4-presented peptide (Melan-A/MART-1 51–73) identified as immunogenic. pnas.orgnih.govresearchgate.net

Structural Basis of TCR-Melan-A/MART-1/MHC-I Interactions

The structural basis of TCR-pMHC interactions involves the specific binding interface formed between the TCR and the peptide-loaded MHC molecule. Crystal structures of TCRs in complex with Melan-A/MART-1 peptides presented by HLA-A0201 have been determined to understand the molecular details of this interaction. aai.orgnih.goviucr.orgrcsb.org These studies reveal how different TCRs can recognize the same or slightly different Melan-A epitopes presented by HLA-A2, highlighting mechanisms of TCR cross-reactivity. aai.orgnih.gov For instance, the DMF4 and DMF5 TCRs, used in cancer gene therapy, recognize two distinct Melan-A/MART-1 epitopes (nonamer 27-35 and decamer 26-35) presented by HLA-A0201 through different mechanisms. aai.orgnih.gov While DMF4 alters its orientation over the peptide/MHC, DMF5 binds both identically, suggesting a more permissive architecture. nih.gov

Homology models of TCR variable domains bound to the decapeptide ELAGIGILTV presented by HLA-A*0201 have been built based on available crystal structures of TCR and HLA-A2 MHC. unil.ch These models contribute to understanding the structural requirements for Melan-A peptide recognition by different TCRs.

Affinity and Avidity of Melan-A/MART-1 Specific TCRs

The affinity of a TCR for its pMHC ligand and the avidity of the T cell (which involves multiple TCR-pMHC interactions and co-receptor engagement) are crucial for effective T cell recognition and activation. miltenyibiotec.com Studies have investigated the binding kinetics of Melan-A/MART-1 specific TCRs to their cognate pMHC complexes. aai.orgnih.govaacrjournals.org For example, the DMF5 TCR, which showed improved clinical efficacy in trials, demonstrated higher affinity towards both the nonameric and decameric MART-1/Melan-A epitopes compared to DMF4. aai.orgnih.gov This higher affinity is associated with superior functional avidity of DMF5. aai.orgnih.gov

Functional avidity of Melan-A-specific T cells can be measured by assessing their response to target cells pulsed with varying concentrations of the cognate peptide, such as through CD107a membrane expression. aacrjournals.org High-avidity Melan-A-specific T cells have been identified and are considered relevant for adoptive transfer immunotherapies. aacrjournals.orgfrontiersin.org

Co-receptor Engagement (e.g., CD8, CD4) in Melan-A/MART-1 Recognition

Co-receptors such as CD8 and CD4 play a critical role in enhancing TCR signaling and stabilizing the interaction between the T cell and the antigen-presenting cell. nih.govresearchgate.netoup.comaai.org CD8, typically expressed on cytotoxic T lymphocytes, binds to MHC class I molecules, while CD4, expressed on helper T cells, binds to MHC class II molecules. miltenyibiotec.comaai.org

In the context of Melan-A/MART-1, CD8 is strictly involved in the binding of MHC class I-peptide tetramers to the TCR and in T cell activation. nih.govresearchgate.netoup.com Studies using anti-CD8 antibodies have shown that CD8 participates in both the initial association and the stability of the TCR-pMHC interaction. nih.govresearchgate.netoup.com Blocking CD8 can prevent tetramer-mediated T cell activation, highlighting its critical role. nih.govresearchgate.net

Melan-A/MART-1 is recognized by both CD8+ and CD4+ T lymphocytes. miltenyibiotec.comnih.govnih.govresearchgate.netresearchgate.net While CD8+ T cells typically recognize Melan-A peptides presented by HLA-A2 (MHC class I), CD4+ T cells recognize different epitopes, such as the Melan-A/MART-1 51–73 peptide presented by HLA-DR4 (MHC class II). pnas.orgnih.govresearchgate.netnih.govaai.org The recognition of Melan-A by both CD4+ and CD8+ T cells is frequently observed in HLA-A2+/DR4+ melanoma patients. pnas.org

Characterization of Melan-A/MART-1 Specific Cytotoxic T Lymphocyte (CTL) Responses

Melan-A/MART-1 specific CTL responses have been extensively characterized due to their relevance in anti-melanoma immunity. nih.govcancer.govnih.govrupress.orgnih.gov High frequencies of circulating Melan-A-specific CD8+ T cells can be found in both melanoma patients and healthy individuals. nih.govrupress.orgresearchgate.net Tumor-infiltrating lymphocytes (TILs) in melanoma often show a selective response to Melan-A peptides. aai.org

Phenotypic and Functional Analysis of Melan-A/MART-1 Specific CTLs

Phenotypic analysis of Melan-A/MART-1 specific CTLs has revealed different subsets based on the expression of markers such as CD45RA and CD45RO. nih.govresearchgate.netnih.govrupress.org In healthy individuals, Melan-A-specific CD8+ T cells often display a naive phenotype (CD45RAhi/RO-), while in melanoma patients, variable proportions of antigen-experienced cells with a memory phenotype (CD45RAlo/RO+) are observed. nih.govresearchgate.netnih.govrupress.org Dramatic phenotype changes in circulating Melan-A-specific cells can occur in vivo. nih.govresearchgate.net

Functionally, Melan-A/MART-1 specific CTLs are characterized by their ability to recognize and lyse melanoma cells expressing the antigen. nih.govfrontiersin.org They secrete effector cytokines, such as IFN-γ, upon stimulation with Melan-A peptides or melanoma cells. miltenyibiotec.compnas.orgresearchgate.netnih.gov Activation markers like CD154 or CD137 are upregulated upon stimulation. miltenyibiotec.com

Cytotoxicity Mechanisms Mediated by Melan-A/MART-1 CTLs (e.g., Perforin (B1180081)/Granzyme, Fas/FasL)

Melan-A/MART-1 specific CTLs employ various mechanisms to induce the death of target cells. The primary mechanisms include the perforin/granzyme pathway and the Fas/FasL pathway. frontiersin.orgaai.orgcriver.com

In the perforin/granzyme pathway, CTLs release granules containing perforin and granzymes into the synaptic cleft between the CTL and the target cell. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate a cascade of events leading to apoptosis.

The Fas/FasL pathway involves the interaction of Fas ligand (FasL) on the surface of CTLs with the Fas receptor (Fas) on target cells. This interaction triggers a death signaling pathway in the target cell, resulting in apoptosis.

Melan-A/MART-1 specific CTL clones have been shown to elicit MHC-restricted, Melan-A-specific lysis against melanoma and melanocyte cell lines. nih.gov Degranulation, a measure of cytotoxic activity involving the release of granules containing perforin and granzymes, is observed in response to Melan-A-expressing target cells. nih.gov

Memory Formation and Persistence of Melan-A/MART-1 Specific T Cells

The induction and maintenance of long-lived memory T cells specific for tumor-associated antigens like Melan-A/MART-1 are crucial for effective anti-tumor immunity. Studies have shown that vaccination strategies can induce strong and persistent Melan-A/MART-1-specific T cell responses. For instance, dendritic cell-based vaccination pulsed with a Melan-A/MART-1 peptide in stage II melanoma patients resulted in expanded Melan-A/MART-1-specific CD8+ T cells, leading to increased frequencies of memory cells. nih.gov These CD8+ T cells developed the capacity to secrete IFN-gamma and proliferate in response to the tumor antigen. nih.gov Furthermore, vaccination induced a long-lived delayed-type hypersensitivity (DTH) reactivity specific to the tumor antigen, which was detectable up to 12 months after the final immunization. nih.gov This indicates that tumor-protective T cell immunity can be achieved through such approaches. nih.gov

Analysis of Melan-A-specific CD8+ T cells based on phenotypic markers like CD45RA and CCR7 has revealed differentiation into various memory subsets, including central memory (CM) and effector-memory (EM) cells. aacrjournals.org Prior to vaccination, a considerable proportion of Melan-A-specific CD8+ T cells may display a naive-like phenotype. aacrjournals.org Following vaccination, the frequency of these naive-like cells decreases as differentiated EM cells become dominant. aacrjournals.org

Adoptively transferred Melan-A/MART-1-specific CD8+ T cell clones have demonstrated persistence in vivo, particularly with the administration of low-dose IL-2. researchgate.net These transferred T cell clones have been shown to preferentially localize to tumor sites and mediate antigen-specific immune responses, including the elimination of antigen-positive tumor cells and regression of individual metastases. researchgate.net

Studies in healthy donors have also identified populations of Melan-A reactive memory CD8+ T cells. oup.com These populations can be oligoclonal and display a memory phenotype, although their in vivo expansion might be driven by exogenous antigens, suggesting potential cross-reactivity with antigens from pathogens like Mycobacterium. oup.com

Identification and Characterization of Immunodominant Melan-A/MART-1 Epitopes

Melan-A/MART-1 is a 118 amino acid protein, and its immunodominance is largely attributed to specific peptide sequences presented by Human Leukocyte Antigen (HLA) molecules. oup.comaai.org The identification and characterization of these epitopes are critical for understanding anti-tumor immunity and developing targeted immunotherapies.

Computational Prediction of Melan-A/MART-1 Epitopes

Computational methods play a significant role in predicting potential T-cell epitopes within protein sequences. Algorithms and prediction servers, such as those utilizing artificial neural networks (ANN) and hidden Markov models (HMM), can estimate the binding affinity of peptides to MHC class I and class II molecules. psu.eduaai.org For Melan-A/MART-1, computational analyses have been used to identify potential HLA-binding peptides. nih.gov For example, neural network algorithms have been employed to analyze the Melan-A/MART-1 protein sequence for HLA-DR4 binding peptides. nih.gov These computational approaches help narrow down the list of potential epitopes for subsequent experimental validation. aai.orgtandfonline.com Computational dissection of the Melan-A/MART-1 oncoprotein antigenicity has also been used to map B cell epitopes, identifying a specific 15-mer sequence (101-115) and a core epitopic sequence (102-106) based on MHC class II binding potential and similarity to the host proteome. nih.gov

Experimental Validation of Melan-A/MART-1 Epitopes

Following computational prediction, experimental validation is essential to confirm the immunogenicity and presentation of predicted epitopes. Several Melan-A/MART-1 epitopes have been experimentally identified and characterized. The immunodominant HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope is mapped to residues 26-35 (EAAGIGILTV) or 27-35 (AAGIGILTV). oup.comresearchgate.net These peptides are naturally processed and presented by melanoma cells. unil.ch Experimental studies using HLA-A2/peptide tetramers have detected Melan-A-specific CTLs in the peripheral blood of melanoma patients. researchgate.net

Experimental validation often involves using synthetic peptides to stimulate T cell responses in vitro and assessing their recognition of peptide-pulsed target cells or melanoma cell lines expressing endogenous Melan-A/MART-1. researchgate.netaai.org For instance, studies have shown that the Melan-A/MART-1(27-35) peptide is highly effective in sensitizing T2 cells (a cell line deficient in TAP but expressing HLA-A2) for lysis by HLA-A2-restricted melanoma-specific CTLs. researchgate.net

Beyond the well-characterized HLA-A2-restricted epitopes, experimental approaches have identified HLA class II-restricted epitopes recognized by CD4+ T cells. aai.orgresearchgate.net Examples include Melan-A/MART-1(51-73) restricted by HLA-DR4, Melan-A/MART-1(27-40) presented by HLA-DRB10101 and HLA-DRB10102, and Melan-A/MART-1(25-36) presented by HLA-DQB10602 and HLA-DRB10301. aai.orgresearchgate.net These CD4+ T cell epitopes have been shown to be naturally processed and presented by melanoma cells. aai.orgnih.gov Experimental validation using MHC class II tetramers allows for the direct ex vivo detection and characterization of antigen-specific CD4+ T cells. aai.org

Experimental validation has also revealed that some T cell clones are exclusively specific for either the nonamer (AAGIGILTV) or decamer (EAAGIGILTV) variants, indicating that they can be regarded as distinct epitopes. unil.ch

Influence of Genetic Polymorphisms on Melan-A/MART-1 Epitope Presentation

Genetic polymorphisms, particularly within the HLA genes, significantly influence the repertoire of peptides presented to T cells. biomedres.us The highly polymorphic nature of HLA genes means that different individuals will present different sets of peptides from the same antigen, impacting the immune response. biomedres.us

For Melan-A/MART-1, the immunodominance of certain epitopes is strongly linked to specific HLA alleles. The most prominent example is the strong restriction of the AAGIGILTV/EAAGIGILTV epitopes to HLA-A0201. aai.org Studies have shown that Melan-A/MART-1 may not efficiently immunize in association with HLA-A alleles other than A0201, even those with only a single amino acid difference like HLA-A*0226. aai.org This stringent requirement for a specific allele/epitope combination underscores the impact of HLA polymorphism on the recognition of Melan-A/MART-1. aai.org

However, Melan-A/MART-1 also contains epitopes presented by other HLA class I and class II molecules, albeit often recognized less frequently than the HLA-A0201-restricted epitopes. aai.orgresearchgate.net For instance, HLA-DQ5 molecules (HLA-DQb10501, -DQb10504, and -DQb10502) can present a promiscuous CD4+ T cell epitope within the Melan-A/MART-1(51-73) region. nih.gov The ability of different HLA alleles to present various Melan-A/MART-1 epitopes influences the breadth and focus of the T cell response in individuals with different HLA genotypes.

Mechanisms of Immune Evasion Related to Melan-A/MART-1 Antigen

Melanoma cells employ various strategies to evade immune recognition, and mechanisms related to the Melan-A/MART-1 antigen play a significant role in this process. nih.govaai.org

Downregulation of Melan-A/MART-1 Expression in Target Cells

One of the primary mechanisms of immune evasion involving Melan-A/MART-1 is the downregulation or loss of its expression in melanoma cells. aai.orgarvojournals.org This reduced expression can lead to a loss of recognition by Melan-A/MART-1-specific CTLs. aai.orgresearchgate.net Studies have shown that Melan-A/MART-1 expression can vary considerably in melanoma cell lines and tumors. arvojournals.orgresearchgate.net

Downregulation of Melan-A/MART-1 expression can occur through various mechanisms, including reversible gene regulatory events. researchgate.net Melanoma cells have been observed to produce soluble factors that can diminish Melan-A/MART-1 antigen expression, leading to a concomitant loss of recognition by specific CTLs. aai.orgresearchgate.net This autocrine modulation of Melan-A/MART-1 expression may be central to the escape of melanomas from immune destruction, even in the presence of specific T cells. aai.org The silencing of Melan-A/MART-1 expression mediated by soluble factors can act on melanoma cell lines through the downregulation of the gene promoter. researchgate.net

The loss of Melan-A/MART-1 expression is a frequently observed mechanism of immune escape in melanoma, particularly in recurrent or progressive disease. nih.govnih.gov This "antigen loss" can occur sequentially with other immune escape mechanisms, such as the downregulation of antigen processing machinery components like TAP-1. nih.govnih.gov Restoring the expression of both Melan-A/MART-1 and TAP-1 in variant tumor cell lines can restore their sensitivity to Melan-A/MART-1-specific CTLs. nih.govnih.gov

Altered Antigen Processing Machinery Affecting Melan-A/MART-1 Presentation

Alterations in the antigen processing machinery (APM) can significantly impact the presentation of Melan-A/MART-1 epitopes on the surface of melanoma cells, leading to immune evasion. Efficient processing of target antigens by the ubiquitin-proteasome system (UPS) is essential for T cell therapies. nih.gov However, changes in the expression or function of components of the APM can result in inefficient processing and presentation of Melan-A/MART-1 peptides. nih.govdntb.gov.ua

Studies have shown that short-term co-culture of Melan-A/MART-1-expressing melanoma cells with Melan-A/MART-1-specific CTLs can lead to resistance against CTL-induced lysis due to impaired Melan-A/MART-1 epitope processing. nih.gov Deregulation of p97/VCP expression, an IFN-γ-independent component of the UPS involved in the ER-dependent protein degradation pathway (ERAD), has been found to be essentially involved in this immune escape mechanism. nih.gov Re-expression of p97/VCP in CTL-resistant melanoma cells completely restored immune recognition by Melan-A/MART-1-specific CTLs. nih.gov This suggests that impaired expression of IFN-γ-independent components of the UPS can lead to rapid immune evasion by tumor cells. nih.gov

Furthermore, the type of proteasome expressed can influence antigen processing. While most cells express standard proteasomes, dendritic cells constitutively express immunoproteasomes. aacrjournals.org The Melan-A/MART-126-35 peptide is efficiently processed by standard proteasomes in melanoma cells, but melanoma cells expressing immunoproteasomes are not recognized by anti-Melan-A CTLs. aacrjournals.org Research suggests that the inefficient processing of self-antigens like Melan-A by the immunoproteasomes of professional antigen-presenting cells may prevent the induction of anti-tumor T-cell responses in vivo. aacrjournals.org

Tumor cells can also produce soluble factors that diminish the expression of the Melan-A/MART-1 antigen. aai.org This "melanoma Ag-silencing activity" (MASA) can suppress the activity of the gene promoter for Melan-A/MART-1, preventing immune recognition by reducing the amount of antigen available for processing and presentation. aai.org

Immune Checkpoint Pathway Engagement Impairing Melan-A/MART-1 Specific Responses

Engagement of immune checkpoint pathways is a major mechanism by which melanoma cells impair Melan-A/MART-1 specific T-cell responses. Immune checkpoints are molecules that regulate the duration and amplitude of immune responses, and tumors can exploit these pathways to suppress anti-tumor immunity. sammenomkraeft.dkmdpi.com

Programmed cell death protein 1 (PD-1) and its ligands (PD-L1 and PD-L2) are prominent immune checkpoint molecules involved in tumor immune escape. mdpi.comaacrjournals.org The interaction between PD-1 on T cells and PD-L1/PD-L2 on tumor cells or antigen-presenting cells inhibits T-cell activation and proliferation. mdpi.comaacrjournals.org Melanoma-infiltrating lymphocytes, including MART-1/Melan-A-specific CD8+ T cells, often express high levels of PD-1 compared to T cells in normal tissues and peripheral blood. aacrjournals.orgnih.gov Melanoma cells can upregulate PD-L1 in response to interferon-gamma (IFN-γ) released by activated T cells, further dampening the immune response. mdpi.com

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another inhibitory receptor that plays a role in regulating T-cell responses. mdpi.com Melanoma antigen-specific CD8+ T cells in the tumor microenvironment can express multiple inhibitory receptors simultaneously, including CTLA-4, TIM-3, LAG-3, BTLA, KRLG-1, 2B4, and CD160, in addition to PD-1. nih.govoncohemakey.com The coexpression of multiple inhibitory receptors is more frequent on tumor-infiltrating T cells compared to peripheral blood T cells. nih.gov

Other inhibitory receptors like TIGIT (T cell immunoreceptor with Ig and ITIM domains) also contribute to suppressing T cell and natural killer (NK) cell functions within the tumor microenvironment. mdpi.com By inhibiting CD226 signaling, TIGIT can contribute to immune evasion. mdpi.com

T-Cell Exhaustion and Anergy in Response to Melan-A/MART-1

Persistent antigen stimulation in the tumor microenvironment can lead to T-cell exhaustion and anergy, states of T-cell dysfunction that impair effective anti-tumor immunity against Melan-A/MART-1. oncohemakey.comnih.govnih.gov

T-cell anergy is a state of unresponsiveness that can be induced when T cells receive the first signal (antigen presentation) without adequate co-stimulatory signals, which tumor cells often lack. oncohemakey.com This can render tumor-infiltrating lymphocytes anergic. oncohemakey.com

T-cell exhaustion is a distinct state characterized by progressive loss of effector functions, including reduced cytokine production (such as IFN-γ) and impaired cytotoxic activity. nih.govoncohemakey.comnih.gov Exhausted T cells also exhibit increased expression of multiple inhibitory receptors like PD-1, LAG-3, and TIM-3. oncohemakey.comnih.gov Melan-A/MART-1-specific T cells isolated from melanoma metastases have been shown to express a large variety of genes associated with T-cell exhaustion, presenting a molecular profile distinct from effector or memory T cells. oncohemakey.comnih.govresearchgate.net

The transition to exhaustion is associated with transcriptional changes, including upregulation of transcriptional repressors like Blimp-1 and altered function of transcription factors like NFATc1. oncohemakey.com While anergy and exhaustion both represent states of T-cell dysfunction induced by persistent antigen exposure, their precise relationship and the overlap in their molecular programs are still under investigation. frontiersin.org

Naturally autoreactive T cells specific for melanoma-associated antigens like Melan-A/MART-1, which are present in healthy individuals, may become exhausted during tumor growth due to persistent antigen stimulation. nih.gov This exhaustion contributes to the diminished functional T-cell reactivity observed in untreated melanoma patients. nih.gov

Cellular and Physiological Roles of Melan A/mart 1

Melan-A/MART-1 Expression in Melanocyte Development and Differentiation

The expression of Melan-A/MART-1 is closely tied to the development and differentiation of melanocytes. researchgate.netarvojournals.org It is considered a melanocyte lineage-specific protein. clinisciences.com Studies have shown its presence in normal immature melanocytes. arvojournals.org

Spatiotemporal Expression Patterns of Melan-A/MART-1

Melan-A/MART-1 expression is largely restricted to melanin-producing cells, including melanocytes, melanomas, and retinal pigment epithelium. researchgate.netnih.gov In normal skin, Melan-A shows a dendritic pattern in epidermal melanocytes. jcdr.net Subcellular localization studies have revealed that Melan-A/MART-1 is found in various cellular compartments, including the Golgi area, small vesicles and tubules, melanosomes, endosomes, endoplasmic reticulum (ER), nuclear envelope, and plasma membrane. researchgate.netnih.gov Its concentration is maximal in the Golgi region, particularly the trans-Golgi network. researchgate.netnih.gov In early endosomes, Melan-A is enriched in specific areas of the limiting membrane, characteristic of melanosomal precursor compartments. researchgate.netnih.gov As melanosome maturation progresses, the concentration of Melan-A decreases, and its localization shifts from the limiting membrane to internal vesicle membranes. researchgate.netnih.gov

Correlation with Melanocyte Lineage Markers

Melan-A/MART-1 expression shows a strong correlation with other markers of melanocyte lineage and differentiation. It is often co-expressed with other melanoma-associated antigens such as gp100/Pmel17, tyrosinase, tyrosinase-related protein 1 (Tyrp1), and dopachrome (B613829) tautomerase (Dct) in melanoma cell lines and normal melanocyte cultures. arvojournals.org Studies have demonstrated that cell lines expressing Melan-A/MART-1 also tend to express these other markers. arvojournals.org The expression of MLANA (the gene encoding Melan-A/MART-1) and SILV (encoding PMEL17/gp100) are transcriptionally regulated by the Microphthalmia-associated transcription factor (MITF), a key transcription factor essential for melanocyte development and function. nih.gov This links Melan-A/MART-1 to a common transcriptional pathway regulating important melanocyte antigens. nih.gov Melan-A is also used in immunohistochemistry panels alongside other markers like HMB45 (which recognizes gp100/Pmel17) and S100 protein for the diagnosis and differentiation of melanocytic lesions. actasdermo.orgnih.gov

Intrinsic Cellular Functions of Melan-A/MART-1

Beyond its role as a differentiation marker, Melan-A/MART-1 possesses intrinsic cellular functions vital for melanocyte biology, particularly concerning melanosome biogenesis and the handling of other melanosomal proteins. jcdr.netnih.gov

Role in Melanosome Biogenesis and Maturation

Melan-A/MART-1 is recognized as a participant in the early stages of melanosome biogenesis and is critical for melanosome maturation. researchgate.netuni-lj.siunil.ch Its high expression levels in the trans-Golgi network and on the limiting membrane of premelanosomes suggest a role during the initial formation of these organelles. researchgate.netnih.gov Research using MART-1 knockout mouse models has indicated that the absence of MART-1 leads to a coat color phenotype with reduced melanin (B1238610) content and morphological abnormalities in stage III and IV melanosomes, suggesting its requirement for melanosome biogenesis and/or maintenance. unil.ch

Interactions with Other Melanosomal Proteins

Melan-A/MART-1 has been shown to interact physically with other key melanosomal proteins, notably Pmel17 (gp100) and OA1 (GPR143). unil.chnih.gov These interactions appear to be functionally significant. Studies have demonstrated that Melan-A/MART-1 is involved in melanosome biogenesis by ensuring the stability of GPR143. thermofisher.comthermofisher.comcellsignal.com Furthermore, Melan-A/MART-1 plays a vital role in the expression, stability, trafficking, and processing of Pmel17, which is crucial for the formation of stage II melanosomes and the development of their characteristic striated fibrils. unil.chsb-peptide.comthermofisher.comnih.gov Depletion of MART-1 can lead to defects in Pmel17 processing and trafficking. unil.ch

Potential involvement in Protein Transport or Stability

The interactions of Melan-A/MART-1 with proteins like Pmel17 and OA1 suggest a potential role in protein transport or stability within the melanocyte. unil.chnih.govsb-peptide.com It has been proposed that Melan-A might act as an escort protein, facilitating the transport and stabilization of OA1. unil.ch Its influence on the stability, trafficking, and processing of Pmel17 further supports its involvement in the proper handling and localization of other melanosomal proteins. unil.chsb-peptide.comnih.gov The subcellular localization of Melan-A/MART-1 in various compartments, including the Golgi, endosomes, and melanosomes, is consistent with a role in protein trafficking pathways leading to melanosomes. researchgate.netnih.gov Additionally, Melan-A/MART-1 undergoes post-translational acylation and rapid turnover, suggesting dynamic involvement in cellular processes. researchgate.netnih.gov Ubiquitylation of Melan-A/MART-1 by HECT-E3 ubiquitin ligases has been shown to participate in its degradation, highlighting a regulatory mechanism for its levels within the cell. molbiolcell.org

Melan-A/MART-1 Expression in Non-Melanocytic Tissues (Ectopic Expression)

While Melan-A/MART-1 is predominantly found in normal melanocytes, nevi, and melanoma, its presence has been noted in tissues and tumors of non-melanocytic origin. genomeme.casigmaaldrich.comnih.gov This ectopic expression is less frequent than in melanocytic lesions but is a recognized phenomenon in diagnostic pathology. um.es

Identification of Ectopic Melan-A/MART-1 Expression

Ectopic expression of Melan-A/MART-1 is typically identified through immunohistochemistry (IHC), a technique that uses antibodies to detect specific proteins in tissue samples. um.esontosight.ainih.gov The commercially available antibody Melan-A is commonly used for this purpose. nih.gov Studies have employed immunohistochemical staining of paraffin (B1166041) sections, often following antigen unmasking techniques, to assess Melan-A expression in various non-melanocytic tumors. nih.gov

Research has shown Melan-A positivity in a subset of non-melanocytic carcinoma cases. In one study analyzing 87 non-melanocytic carcinoma tissue samples by immunohistochemistry, Melan-A was found to be positive in 6 cases (6.89%). um.esnih.gov Positivity was defined as ≥10% positive tumor cells. um.esnih.gov

Beyond carcinomas, Melan-A expression has also been reported in other non-melanocytic contexts, including adrenal tissue, sex cord-stromal tumors, and MiT family translocation renal cell carcinoma. um.esresearchgate.net Furthermore, studies investigating lymph nodes from patients without a history of melanoma have identified MART1- or MelanA-positive cells within the lymph node parenchyma, suggesting potential ectopic expression or the presence of benign melanocytic rests. researchgate.net In one study of 217 lymph nodes from patients without melanoma, the false-positive rate for MART1 was 5.1% and for MelanA was 2.4%. researchgate.net

The identification of ectopic expression relies on the reactivity of Melan-A antibodies with proteins in these non-melanocytic cells. While the exact reasons for this ectopic expression are still under investigation, its detection highlights the need for careful interpretation in diagnostic settings. um.es

Implications of Ectopic Expression

The ectopic expression of Melan-A/MART-1 carries several implications, particularly in the field of diagnostic pathology and potentially in understanding tumor biology.

One of the primary implications is the potential for diagnostic pitfalls. Since Melan-A is a widely used marker for melanocytic tumors, its expression in non-melanocytic neoplasms can lead to misdiagnosis if not interpreted within the context of a broader immunohistochemical panel and histological examination. um.esnih.gov Pathologists are urged to exercise caution when encountering Melan-A positivity in tumors that histologically appear to be non-melanocytic. um.esnih.gov The use of a panel of markers is crucial to accurately differentiate melanoma from other tumor types that may ectopically express Melan-A. um.es

The presence of Melan-A in non-melanocytic carcinomas, although relatively rare, has also been associated with potential prognostic implications. In the study of non-melanocytic carcinomas where Melan-A expression was observed, a significant association with poor prognosis was found compared to Melan-A negative cases. um.esnih.gov Five out of the six Melan-A-positive cases in this study had distant metastases, suggesting a potential link between ectopic Melan-A expression and aggressive tumor behavior. um.esnih.gov

The biological implications of ectopic Melan-A expression in non-melanocytic cells are not fully understood. While Melan-A's primary role is in melanogenesis, its expression in other cell types might suggest alternative or moonlighting functions, or it could simply be a result of aberrant gene expression in certain pathological states. Further research is needed to elucidate the functional consequences of ectopic Melan-A expression in non-melanocytic tissues and tumors.

Here is a summary of data regarding Melan-A ectopic expression:

StudyTissue Type ExaminedNumber of CasesMelan-A Positive CasesPercentage PositiveNotesSource
1Non-melanocytic Carcinomas8766.89%Positivity defined as ≥10% positive tumor cells. Associated with poor prognosis. um.esnih.gov
2Lymph Nodes (non-melanoma patients)2179 (MART1), 3 (MelanA)5.1% (MART1), 2.4% (MelanA)False-positive rates in lymph node parenchyma. researchgate.net
3Various non-melanocytic tumors (sarcomas, carcinomas, carcinoids)3100%None of the tested sarcomas, carcinomas, and carcinoids expressed Melan-A. nih.gov
4Adrenal tissue, sex cord-stromal tumors, MiT family translocation renal cell carcinomaNot specifiedPositiveNot specifiedMelan-A expression reported in these tissues/tumors. um.esresearchgate.net

Advanced Methodologies and Research Techniques in Melan A/mart 1 Studies

Immunological Assays for Melan-A/MART-1 Specific T-Cell Responses

Evaluating the presence, frequency, phenotype, and function of Melan-A/MART-1-specific T cells is crucial for monitoring immune responses in melanoma patients and assessing the efficacy of immunotherapies. miltenyibiotec.comnih.gov

Flow Cytometry-Based Detection (e.g., MHC-I/II Tetramers, Intracellular Cytokine Staining)

Flow cytometry is a widely used technique for the detection and characterization of Melan-A/MART-1-specific T cells. MHC-I and MHC-II tetramers (now often referred to as multimers) are soluble complexes of MHC molecules folded around a specific peptide, fluorescently labeled to allow visualization and enumeration of antigen-specific T cells by flow cytometry. nih.govaai.orgpnas.org

Studies have successfully used HLA-A2/Melan-A tetramers to detect and quantify Melan-A-specific CD8+ T cells in peripheral blood from both melanoma patients and healthy individuals. nih.govaai.orgnih.gov For instance, high frequencies (≥1 in 2,500 CD8+ T cells) of Melan-A-specific cells were observed in a significant proportion of HLA-A*0201+ individuals using this method. nih.gov Tetramers are valuable for phenotypic characterization, revealing that Melan-A-specific T cells in healthy individuals often display a naive phenotype, while those in some melanoma patients may exhibit an antigen-experienced phenotype. nih.govasm.org

Intracellular cytokine staining (ICS), often combined with flow cytometry, allows for the detection of cytokine production by T cells upon stimulation with Melan-A/MART-1 peptides. nih.govaai.orgnih.govspandidos-publications.com This technique involves stimulating T cells with the relevant peptide, blocking cytokine secretion (e.g., with Brefeldin A), and then staining for intracellular cytokines like IFN-γ using fluorescent antibodies. nih.govaai.orgnih.gov This method quantifies functional epitope-specific T cells based on their ability to produce cytokines in response to antigen. nih.gov ICS has been used to assess Melan-A-specific CD4+ T cell responses by measuring intracellular IFN-γ production after stimulation with Melan-A peptide pools. aai.org

An example of data obtained using flow cytometry with tetramers is the detection frequency of A2/Melan-A+ CD8+ T cells in different populations:

Sample TypeHLA StatusFrequency of A2/Melan-A+ CD8+ T cells (% of CD8+)
Umbilical Cord BloodHLA-A2+>0.01% (above background) aai.org
Adult BloodHLA-A2+>0.01% (above background) aai.org
Melanoma PatientsHLA-A2+≥1 in 2,500 CD8+ T cells nih.gov
Healthy IndividualsHLA-A2+≥1 in 2,500 CD8+ T cells nih.gov

ELISPOT and Cytotoxicity Assays for Melan-A/MART-1 CTLs

ELISPOT (Enzyme-Linked ImmunoSpot) assays are widely used to quantify the frequency of antigen-specific T cells based on cytokine secretion upon encountering the antigen. asm.orgresearchgate.net For Melan-A/MART-1 research, ELISPOT assays are commonly used to detect IFN-γ-secreting T cells specific for Melan-A/MART-1 peptides. asm.orgresearchgate.netpnas.orgaacrjournals.org This assay is highly sensitive, capable of detecting frequencies as low as 1 in 100,000 cells, making it suitable for monitoring low-frequency antigen-specific T cells in peripheral blood. asm.org ELISPOT has been successfully used to monitor T-cell responses in patients treated with cancer vaccines, including those targeting Melan-A/MART-1. asm.orgaacrjournals.org Studies have shown a correlation between the frequency of epitope-specific T cells detected by ELISPOT and MHC tetramers. nih.gov

Cytotoxicity assays, such as the ⁵¹Cr release assay, measure the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells expressing the Melan-A/MART-1 antigen. nih.govasm.orgaacrjournals.org While cytotoxicity assays provide a functional assessment of CTL activity, they are generally less sensitive than ELISPOT or tetramer staining for detecting low frequencies of circulating tumor-specific CTLs. asm.org The detection limit for a positive cytotoxicity assay is typically around 1 in 1,000 cells. asm.org However, cytotoxicity assays remain valuable for assessing the lytic capacity of expanded T cell populations or tumor-infiltrating lymphocytes (TILs) against Melan-A-expressing melanoma cells or peptide-pulsed target cells. nih.govfrontiersin.org

Research findings using ELISPOT and cytotoxicity assays:

ELISPOT assays detected Melan-A/MART-1-specific IFN-γ-producing T cells after incubation with peptide-pulsed dendritic cells. researchgate.net

In a study of melanoma patients vaccinated with a polyvalent vaccine including Melan-A/MART-1, ELISPOT was used to quantify CD8+ T cells reacting to the Melan-A peptide, showing that responders had a longer recurrence-free survival. aacrjournals.orgnih.gov

Low avidity Melan-A-specific T cell clones showed lower killing of melanoma cells compared to high avidity clones in cytotoxicity assays. frontiersin.org

Multiparameter Single-Cell Analysis of Melan-A/MART-1 Reactive T Cells

Multiparameter single-cell analysis techniques, often employing advanced flow cytometry or mass cytometry, allow for detailed phenotypic and functional characterization of individual Melan-A/MART-1-specific T cells. This goes beyond simply enumerating specific cells and provides insights into their differentiation state, expression of multiple markers, and simultaneous production of various cytokines. aai.orgaacrjournals.org

By analyzing multiple parameters at the single-cell level, researchers can stratify Melan-A-specific CD8+ T cells into distinct subpopulations based on markers like CD45RA, CCR7, and CD27, identifying naive, central memory, effector memory, and terminally differentiated effector memory cells. aai.org This detailed phenotypic analysis helps in understanding the differentiation patterns and proliferative history of these antigen-specific T cells. aai.org

Multiparameter flow cytometry has been used to assess the phenotypes and functionality of circulating Melan-A-specific CD8 T cells directly ex vivo following vaccination. aacrjournals.org These studies have revealed the kinetics of differentiation into effector and memory stem cells and the polyfunctionality of the induced T-cell responses. aacrjournals.org Single-cell analysis techniques can also be combined with TCR repertoire analysis to track the clonal expansion and persistence of dominant and non-dominant Melan-A-specific T cell clonotypes. aacrjournals.orgpnas.org

Biochemical and Molecular Biology Techniques for Melan-A/MART-1 Analysis

Beyond assessing the immune response, biochemical and molecular biology techniques are employed to study the Melan-A/MART-1 protein itself, its interactions, and the genetic regulation of its expression.

Gene Editing (e.g., CRISPR/Cas9) for Melan-A/MART-1 Research

Gene editing technologies like CRISPR/Cas9 are valuable tools for studying the function of the MLANA gene and its product, Melan-A/MART-1. CRISPR/Cas9 can be used to knock out or modify the MLANA gene in cell lines or primary cells, allowing researchers to investigate the impact of Melan-A expression on cellular processes, such as melanosome biogenesis or susceptibility to T-cell lysis. frontiersin.orgmdpi.com

CRISPR/Cas9-mediated knockout of Melan-A in melanoma cell lines has been used to confirm de novo expression of a Melan-A transgene delivered by an oncolytic virus. frontiersin.org This technique allows for the creation of cell models that lack endogenous Melan-A expression, providing a controlled system to study the effects of introduced Melan-A or to validate the specificity of Melan-A-targeting therapies. frontiersin.org Furthermore, CRISPR/Cas9 has been applied to edit genes in Melan-A-specific T cells, for example, to inactivate inhibitory receptors like PD-1 (encoded by PDCD1) to enhance their antitumor efficacy. nih.gov

Research using CRISPR/Cas9 in Melan-A/MART-1 studies:

CRISPR/Cas9 was used to knock out the MelanA gene in SK-MEL30 cells to create MelanA-negative cell clones. frontiersin.org

Electroporation of Cas9/sgRNA complexes was used to edit the PDCD1 gene in human effector memory CD8+ T cells specific for Melan-A. nih.gov

Analysis of CRISPR-Cas9 screens has been used to identify genetic dependencies in melanoma, which could potentially include genes related to Melan-A pathways. researchgate.net

Protein Co-Immunoprecipitation and Mass Spectrometry for Interaction Mapping

Biochemical techniques such as protein co-immunoprecipitation (Co-IP) and mass spectrometry are employed to study Melan-A/MART-1 protein interactions and its post-translational modifications. Co-IP is used to isolate protein complexes containing Melan-A/MART-1, while mass spectrometry is used to identify the interacting proteins within these complexes. This helps in mapping the protein interaction network of Melan-A/MART-1 and understanding its cellular functions.

Studies have shown that Melan-A/MART-1 interacts with other proteins involved in melanosome biogenesis, such as gp100 (Pmel17). actasdermo.org Co-immunoprecipitation can be used to confirm these interactions and identify novel binding partners. Mass spectrometry can be used to identify peptides derived from Melan-A/MART-1 that are presented on MHC molecules, which is crucial for understanding T-cell recognition. aacrjournals.org While detecting naturally processed and presented Melan-A peptides by mass spectrometry can be challenging, quantitative spiking experiments with synthetic peptides have been used to assess the sensitivity of this technique for Melan-A peptide detection. Biochemical analysis has also revealed that Melan-A/MART-1 undergoes post-translational modifications like acylation and has a rapid turnover. nih.gov

In Vitro Translation and Folding Studies of Melan-A/MART-1

In vitro translation and folding studies are crucial for understanding the synthesis and initial structural formation of the Melan-A/MART-1 protein. While direct search results specifically detailing in vitro translation and folding studies of the full-length Melan-A protein were not extensively found, related research highlights the biochemical characteristics of the protein, which are relevant to such studies. Biochemical analysis has revealed that Melan-A/MART-1 undergoes post-translational acylation and exhibits rapid turnover in pigmented melanoma cell lines researchgate.netnih.gov. Studies involving the expression of MART-1 RNA in antigen presentation studies have shown a larger protein band (doublet) observed at higher RNA concentrations, consistent with observations of wild-type MART-1 as a doublet in tumor cells by Western blot researchgate.net. These findings suggest that in vitro translation systems could be used to investigate the factors influencing this observed doublet and the role of post-translational modifications like acylation on protein size and stability. Furthermore, studies on peptide variants of MART-1 have assessed their refolding values, which correlate with peptide:MHC binding indexes, indicating the importance of proper peptide folding for immunogenicity frontiersin.orgunil.ch. This suggests that folding studies, even at the peptide level, are integral to understanding the presentation and recognition of Melan-A epitopes.

Gene Expression Profiling (e.g., RNA-seq, Microarrays)

Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and microarrays, have been extensively applied to study Melan-A/MART-1 expression in various cellular contexts, particularly in melanoma. Melan-A (MLANA) gene expression is known to be restricted to melanocytes, melanomas, and retinal pigment epithelium researchgate.net. RNA-seq data has indicated that this key melanocytic marker can be downregulated researchgate.net. Studies comparing melanocyte RNA with that from melanoma cell lines using DNA microarrays have identified Melan-A/MART-1 as a selected up-regulated biomarker in melanocytes nih.gov. This was validated by qRT-PCR nih.gov. Microarray analysis of melanoma cell lines exposed to Melan-A-specific cytotoxic T lymphocytes (CTLs) has shown that differential gene expression is predominantly dependent on the antigen-specific interaction of CTLs with melanoma cells aacrjournals.org. This research utilized microarrays to characterize the gene expression profiles of melanoma cell lines at baseline and after co-culture with CTLs, revealing both heterogeneous baseline profiles and remarkably homogenous changes induced by CTLs, including the upregulation of immune-regulatory genes aacrjournals.org. RNA sequencing analysis of single circulating tumor cells (CTCs) from melanoma patients has also revealed enrichment for melanocytic gene expression, including MLANA (MART-1), in CTCs compared to peripheral blood mononuclear cells mdpi.com. Gene expression studies have also investigated the transcriptional regulation of the MART-1/Melan-A gene by cloning and sequencing its 5' untranslated region and using fragments to drive reporter gene expression in melanoma and non-melanoma cell lines nih.gov. This work identified a tissue-specific promoter activity in a 233-bp fragment nih.gov.

Structural Biology Approaches for Melan-A/MART-1/MHC/TCR Complexes

Structural biology techniques are critical for understanding the molecular interactions between Melan-A/MART-1 peptides, Major Histocompatibility Complex (MHC) molecules, and T-cell receptors (TCRs). These interactions are fundamental to the cellular immune response against melanoma.

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography has been a primary method for determining the three-dimensional structures of peptide-MHC (pMHC) and pMHC-TCR complexes involving Melan-A/MART-1 epitopes. Preliminary X-ray crystal structural studies of a soluble cognate TCR in complex with a pMHC presenting a Melan-A peptide (ELAGIGILTV) have been reported iucr.orgnih.goviucr.org. These studies involve refolding and purifying the TCR and pMHC, forming complexes, and then crystallizing them iucr.orgnih.goviucr.org. Diffraction data from these crystals are collected to analyze the structure iucr.orgnih.goviucr.org. Crystallographic structures of TCRs (like DMF4 and DMF5) in complex with two distinct MART-1/Melan-A epitopes presented by HLA-A*0201 have been determined to understand the mechanisms of TCR cross-reactivity aai.orgrcsb.orgnih.gov. These structures revealed that different TCRs employ distinct mechanisms to accommodate the two ligands aai.orgnih.gov. While X-ray crystallography has been the preferred method for TCR-pMHC complex structure determination, cryo-electron microscopy (cryo-EM) is also emerging as a powerful technique for high-resolution structural analysis of TCR-pMHC interactions, although specific high-resolution cryo-EM structures of Melan-A/MART-1 complexes were not explicitly detailed in the search results researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the dynamics and conformational changes of peptides within MHC binding grooves. While limited direct information on extensive NMR studies of full-length Melan-A was found, research indicates the use of NMR to study peptide dynamics in Class I MHC peptide binding grooves, including those involving Melan-A/MART-1 peptides nih.govswan.ac.uk. Modifications to anchor residues of the Melan-A/MART-1(27-35) tumor antigen have been shown to result in enhanced peptide dynamics in the MHC peptide groove, which can influence T cell recognition nih.gov. NMR studies can help characterize these dynamics and their impact on the interaction with TCRs nih.govswan.ac.uk. 1H NMR data of MART-1(27-35) analogues have also been used in conjunction with molecular models to study their complex formation with HLA-A2 acs.org.

Advanced Microscopy Techniques for Melan-A/MART-1 Localization and Dynamics

Advanced microscopy techniques are essential for visualizing the subcellular localization and dynamics of Melan-A/MART-1 within cells. Immunofluorescence and immunoelectron microscopy analyses have been used to determine the location of Melan-A/MART-1 in melanoma cell lines researchgate.netnih.gov. These studies have indicated that Melan-A/MART-1 is mainly located in the Golgi area and only partially colocalizes with typical melanosomal proteins researchgate.netnih.gov. Quantitative immunoelectron microscopy has shown that the highest proportion of cellular Melan-A/MART-1 is found in small vesicles and tubules throughout the cell, with maximal concentration in the Golgi region, particularly the trans-Golgi network researchgate.netnih.gov. Substantial labeling has also been observed on melanosomes, endosomes, ER, nuclear envelope, and plasma membrane researchgate.netnih.gov. In early endosomes, Melan-A was found to be enriched in areas of the limiting membrane characteristic of melanosomal precursor compartments researchgate.netnih.gov. Upon melanosome maturation, Melan-A concentration decreased, and its localization shifted from the limiting membrane to internal vesicle membranes researchgate.netnih.gov. Confocal microscopy is also listed as a MeSH term in studies investigating Melan-A/MART-1 localization, indicating its use in visualizing the protein within cells nih.gov. Immunohistochemistry (IHC) is a widely used microscopy-based technique for detecting Melan-A protein in formalin-fixed, paraffin-embedded tissue sections, serving as a valuable diagnostic tool for identifying melanocytic tumors and metastatic melanomas zeta-corp.comgenomeme.canih.gov.

Confocal and Super-Resolution Microscopy

Confocal microscopy has been widely employed to investigate the subcellular distribution of Melan-A/MART-1. Studies utilizing immunofluorescence staining and confocal microscopy have revealed that Melan-A/MART-1 exhibits a distinct localization pattern within melanocytic cells. It is primarily found in the Golgi area, as well as in small vesicles and tubules dispersed throughout the cytoplasm. nih.govresearchgate.netnih.gov Confocal microscopy has also demonstrated substantial labeling of Melan-A/MART-1 on melanosomes, endosomes, the endoplasmic reticulum (ER), the nuclear envelope, and the plasma membrane. nih.govresearchgate.net

Quantitative immunoelectron microscopy, often complementing confocal studies, has provided a higher resolution view, indicating that the highest proportion of cellular Melan-A/MART-1 is in small vesicles and tubules, with maximal concentration in the Golgi region, particularly the trans-Golgi network. nih.govresearchgate.net In early endosomes, Melan-A has been observed to be enriched in areas of the limiting membrane characterized by a bi-layered coat, a structural feature of melanosomal precursor compartments. nih.govresearchgate.net As melanosome maturation progresses, the concentration of Melan-A decreases, and its predominant localization shifts from the limiting membrane to internal vesicle membranes. nih.gov

Confocal microscopy has also been used to detect intracellular MART-1 in melanoma cells, presenting a characteristic punctate pattern that is presumed to stain melanosomes. plos.org Furthermore, this technique has facilitated the detection of MART-1 within phagocytic cells after co-culture with melanoma cells. plos.org

While super-resolution microscopy techniques offer even greater spatial resolution beyond the diffraction limit of light, their specific application to detailed Melan-A/MART-1 trafficking studies was not prominently featured in the reviewed literature. However, the insights gained from confocal and immunoelectron microscopy lay the groundwork for potential future investigations utilizing super-resolution methods to delineate the precise nanoscale organization and interactions of Melan-A/MART-1 within cellular compartments.

The following table summarizes key findings regarding Melan-A/MART-1 localization based on microscopy studies:

Cellular CompartmentObserved Localization of Melan-A/MART-1Microscopy Technique(s) UsedSource(s)
Golgi area / trans-Golgi networkPrimarily located, maximal concentrationImmunofluorescence, Immunoelectron Microscopy nih.govresearchgate.netnih.gov
Small vesicles and tubulesFound throughout the cytoplasm, high proportion of cellular contentImmunofluorescence, Immunoelectro n Microscopy nih.govresearchgate.net
Melanosomes (various stages)Substantial labeling; shifts from limiting membrane to internal vesiclesImmunofluorescence, Immunoelectron Microscopy, Confocal Microscopy nih.govresearchgate.netplos.org
EndosomesSubstantial labeling; enriched in early endosomesImmunofluorescence, Immunoelectron Microscopy nih.govresearchgate.net
Endoplasmic Reticulum (ER)Substantial labelingImmunofluorescence, Immunoelectron Microscopy nih.govresearchgate.net
Nuclear envelopeSubstantial labelingImmunofluorescence, Immunoelectron Microscopy nih.govresearchgate.net
Plasma membraneSubstantial labelingImmunofluorescence, Immunoelectron Microscopy nih.govresearchgate.net
LysosomesAssociated with internal membrane profilesImmunoelectron Microscopy molbiolcell.org

Live-Cell Imaging of Melan-A/MART-1 Trafficking

Live-cell imaging techniques provide a dynamic perspective on the movement and sorting of Melan-A/MART-1 within living cells, offering insights into its trafficking pathways. Studies employing live-cell imaging, often involving fluorescently tagged Melan-A/MART-1 (e.g., MART1-GFP), have been utilized to trace its intracellular movement and colocalization with other cellular markers. nih.govsgul.ac.uk

Live-cell imaging experiments have demonstrated the dynamic nature of MART1-GFP distribution within melanocytes. For instance, live-cell imaging in melan-a cells transfected with MART1-GFP allowed researchers to trace the flux of fluorescence signals and assess colocalization with a calcium indicator, Rhod-2. sgul.ac.uk These studies indicated that the colocalization of MART1-GFP and Rhod-2 fluorescence increased over the observation period, suggesting the entry of Rhod-2 into melanosomes labeled with MART1-GFP. sgul.ac.uk Time-course images from live-cell imaging further showed that dot-like Rhod-2 signals gradually colocalized with MART1-GFP-labeled melanosomes. sgul.ac.uk

Theoretical Frameworks and Computational Modeling of Melan A/mart 1 Biology

Quantitative Models of Antigen Processing and Presentation Kinetics

Quantitative models are used to understand the dynamic processes by which the Melan-A/MART-1 protein is processed within the cell and how its derived peptides are presented on the cell surface by MHC molecules. This involves a series of steps including protein degradation by proteasomes, transport of peptides into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP), and loading onto MHC class I molecules aai.orgresearchgate.net.

Research has investigated the kinetics of antigen expression and presentation. For instance, studies have examined how factors like heat shock can influence the expression levels of Melan-A/MART-1 and other melanoma antigens, as well as the expression and presentation of these antigens via MHC class I oup.comresearchgate.net. Quantitative real-time PCR (qRT-PCR) has been used to measure transcript levels of Melan-A/MART-1, providing data on gene expression kinetics under different conditions oup.comaai.org. While specific detailed quantitative kinetic models for Melan-A/MART-1 processing were not extensively detailed in the search results, the studies on antigen expression kinetics and the influence of factors like heat shock highlight the experimental basis for developing such models oup.comresearchgate.net. The efficiency of antigen processing and presentation directly impacts the number of peptide-MHC complexes available for T cell recognition, a critical parameter in quantitative models of immune responses tmc.edu.

In Silico Prediction of Melan-A/MART-1 Epitopes and MHC Binding Affinity

In silico methods are widely used to predict potential T cell epitopes within the Melan-A/MART-1 protein sequence and to estimate their binding affinity to different MHC alleles. These predictions are based on algorithms trained on large datasets of known peptide-MHC interactions.

Prediction servers such as NetMHC and tools available through the Immune Epitope Database and Analysis Resource (IEDB) are commonly employed for this purpose tandfonline.comnih.govunil.ch. These tools can predict the binding affinity of peptides to MHC class I molecules, often expressed as IC50 values, and can also provide immunogenicity scores tandfonline.comnih.gov. Studies have utilized in silico screening to identify potential high-affinity binding peptides, including analog peptides with modifications designed to enhance MHC binding tandfonline.comnih.govresearchgate.net. For example, in silico analysis has been applied to study variants of the Melan-A/MART-1(26-35) peptide, assessing how amino acid substitutions at different positions might affect MHC-I binding affinity and TCR recognition tandfonline.comnih.gov.

Research findings indicate that while in silico predictions of MHC binding affinity can correlate with experimental results, the relationship between predicted affinity and actual T cell recognition or immunogenicity can be complex researchgate.netfrontiersin.org. Some studies have found that peptides predicted to have high MHC binding affinity might not be well-recognized by T cell receptors, highlighting the need to consider factors beyond just MHC binding in predicting immunogenicity tandfonline.comnih.gov.

Data from in silico predictions can be presented in tables to compare the predicted binding affinities and immunogenicity scores of different Melan-A/MART-1 peptides and their variants.

Systems Biology Approaches to Melan-A/MART-1 Immune Responses

Systems biology approaches aim to integrate data from various biological levels (e.g., gene expression, protein levels, cellular interactions) to develop a holistic understanding of the immune response to Melan-A/MART-1. This involves computational modeling of complex networks and pathways.

While the search results did not provide detailed examples of comprehensive systems biology models specifically for Melan-A/MART-1 immune responses, the underlying principles are relevant. Understanding the immune response to Melan-A/MART-1 involves considering the interplay between antigen-presenting cells (APCs), T cells, and tumor cells, as well as the influence of the tumor microenvironment aai.orgfrontiersin.org. Systems biology could be used to model the dynamics of T cell activation, proliferation, and effector function in response to Melan-A/MART-1 presented by melanoma cells, taking into account factors like antigen concentration, co-stimulatory signals, and inhibitory pathways tmc.edu.

Studies investigating the down-modulation of Melan-A/MART-1 expression by melanoma cells as a mechanism of immune escape represent a phenomenon that could be explored using systems biology approaches to model the regulatory networks involved aai.org. Similarly, the development of oncolytic viruses expressing Melan-A/MART-1 to enhance adaptive immune responses against melanoma could be analyzed within a systems biology framework to understand the complex interactions between the virus, tumor cells, and the immune system frontiersin.org.

Biophysical Models of TCR-Melan-A/MART-1/MHC-I/II Binding and Signaling

Biophysical models focus on the molecular interactions between the T cell receptor (TCR) on T cells, the Melan-A/MART-1 peptide, and the MHC molecule (both class I and class II) on antigen-presenting cells or tumor cells. These models often involve structural data and kinetic analyses of binding.

The interaction between the TCR and the peptide-MHC (pMHC) complex is a critical step in T cell activation tmc.edunih.gov. Biophysical models aim to understand the parameters that govern this interaction, including binding affinity, kinetics (association and dissociation rates), and the structural interface between the molecules tmc.edufrontiersin.orgnih.gov. Studies have investigated the binding affinities between Melan-A/MART-1 peptides (including native and analog variants) and HLA-A*0201, a common MHC class I allele, using techniques like cell-based competition assays frontiersin.orgresearchgate.net. These experiments provide data that can be used to parameterize biophysical models.

Research has explored the impact of both peptide-MHC affinity and TCR-pMHC affinity on T cell functional outcomes, demonstrating that both biophysical parameters have significant and distinct effects unil.chfrontiersin.org. Biophysical models can help dissect the individual and combined contributions of these affinities to T cell activation and cross-reactivity unil.chfrontiersin.org.

Structural biology techniques, such as X-ray crystallography, provide detailed information about the molecular structure of the TCR-pMHC complex, which is essential for building accurate biophysical models nih.govnih.gov. While specific structural models of TCR-Melan-A/MART-1-MHC interactions were not extensively detailed in the search results, the principles derived from studies of other TCR-pMHC interactions are applicable nih.govnih.gov. For instance, studies on the recognition of phosphopeptides derived from Melan-A/MART-1 by CD4+ T cells have provided insights into the structural basis of MHC class II-restricted epitope recognition nih.gov.

Biophysical models can also extend to the signaling pathways initiated by TCR engagement. Understanding how the physical interaction between the TCR and pMHC is translated into intracellular signals that lead to T cell activation is an area where biophysical modeling can provide valuable insights tmc.edu.

Future Directions and Emerging Research Avenues for Melan A/mart 1

Integration of Multi-Omics Data in Melan-A/MART-1 Research (Genomics, Proteomics, Metabolomics)

The integration of multi-omics data, including genomics, proteomics, and metabolomics, is a critical future direction for Melan-A/MART-1 research. This approach provides a holistic view of biological systems that single-omics studies cannot achieve. By combining data from different molecular layers, researchers can gain a more comprehensive understanding of the pathways and networks in which Melan-A/MART-1 is involved. For instance, multi-omics analysis can help identify key drivers and pathways related to Melan-A/MART-1 expression and function, aiding in the development of classification and prediction models for diseases like melanoma. metabolon.commdpi.com The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the complexity of human health and disease, potentially leading to more accurate and precise detection and treatment. metabolon.com Multi-omics research is expected to be transformative in various domains, from basic biological research to personalized and precision medicine. metabolon.com For example, quantitative mass spectrometry-based approaches, a proteomic technique, have been used in studies involving MLANA (MART-1). mit.edu Future research could involve discovering more therapeutic drugs through metabolomics and genomics studies related to Melan-A/MART-1. ewadirect.com

Development of Advanced In Vitro and In Vivo Models for Melan-A/MART-1 Studies (e.g., Organoids, Humanized Mice)

Advanced in vitro and in vivo models, such as organoids and humanized mice, are becoming increasingly important tools for studying Melan-A/MART-1. Organoids, which are miniaturized, simplified versions of human organs grown in vitro from stem cells, can mimic the architecture and function of original tissues, offering a promising avenue for studying human development, disease, and drug responses. news-medical.net They can provide a more physiologically relevant context for studying Melan-A/MART-1 compared to traditional 2D cell cultures. frontiersin.org While organoids have limitations in fully replicating the complexity of the tumor immune microenvironment, the development of tumor immune organoids is an area of future research that could aid in immuno-oncology studies of patient-derived tumor organoids. frontiersin.org Humanized mouse models, which involve transplanting human tissues or cells into mice, can provide a more in vivo-like environment to study the interaction of immune cells with Melan-A/MART-1 expressing cells and evaluate the efficacy of Melan-A/MART-1-targeted therapies. Reducing the differences in drug screening between in vitro and in vivo models is a key goal, and advanced models like organoids contribute to this effort. ewadirect.com

Exploration of Novel Regulatory Mechanisms of Melan-A/MART-1 Expression and Function

Future research will continue to explore the novel regulatory mechanisms governing Melan-A/MART-1 expression and function. Studies have shown that Melan-A/MART-1 expression can be regulated at the transcriptional level. nih.govplos.org For instance, the melanocyte master regulatory transcription factor, MITF-M, can induce the expression of melanocyte differentiation antigens, including Melan-A/MART-1. nih.govnih.gov Heat shock protein-90 (Hsp90) inhibitors have also been shown to increase the expression of Melan-A/MART-1 by increasing mRNA transcription and inducing promoter activity for the Melan-A/MART-1 gene. plos.org Furthermore, the silencing of Melan-A/MART-1 expression can be mediated by soluble factors that act through down-regulation of the gene promoter. nih.gov Understanding these intricate regulatory networks is crucial for developing strategies to modulate Melan-A/MART-1 expression for therapeutic benefit, such as enhancing its expression on tumor cells to improve immune recognition. nih.govplos.org

Deeper Understanding of Melan-A/MART-1 Role in Autoimmune Phenomena

The association between melanoma and autoimmune phenomena, such as vitiligo, highlights the complex role of Melan-A/MART-1 in autoimmunity. uva.nlcore.ac.uk Vitiligo, characterized by the loss of skin pigmentation, is often observed in melanoma patients and can be a clinical marker for responsiveness to therapy and improved survival. core.ac.uknih.gov This depigmentation is caused by activated anti-melanoma immunity that targets both malignant cells and healthy melanocytes expressing differentiation antigens like Melan-A/MART-1. uva.nl Self-reactive CD8+ T cells isolated from these patients have been shown to recognize Melan-A/MART-1. uva.nl A deeper understanding of how immune responses against Melan-A/MART-1 can lead to the destruction of melanocytes in autoimmune conditions like vitiligo is essential. This knowledge can help in developing strategies to selectively target melanoma cells while sparing healthy melanocytes and to potentially utilize controlled autoimmune responses for therapeutic purposes.

Q & A

Q. What experimental controls are essential when validating Melan A (MART-1) specificity in immunohistochemistry (IHC)?

  • Methodology :
    • Use positive controls (e.g., melanoma tissue with confirmed Melan A expression) and negative controls (tissues lacking melanocytic differentiation, e.g., carcinomas).
    • Validate antibody clones (e.g., A103 vs. M2-7C10) using knockout cell lines or siRNA-mediated gene silencing .
    • Optimize antigen retrieval protocols (e.g., citrate buffer pH 6.0 vs. EDTA pH 9.0) to minimize false negatives .

Q. How to quantify Melan A expression variability across different melanoma subtypes?

  • Methodology :
    • Employ semi-quantitative scoring systems (e.g., H-score: intensity × percentage of positive cells) .
    • Validate inter-observer reliability using Cohen’s κ coefficient (>0.7 indicates strong agreement) .
    • Cross-reference with molecular markers (e.g., SOX10) to confirm melanocytic lineage .

Advanced Research Questions

Q. How to resolve contradictory data on Melan A’s prognostic value in stage III melanoma?

  • Methodology :
    • Conduct meta-analysis using PRISMA guidelines to harmonize datasets from independent studies .
    • Stratify cohorts by clinicopathological variables (e.g., Breslow thickness, ulceration) to identify confounding factors .
    • Apply multivariate Cox regression to isolate Melan A’s independent prognostic impact .

Q. What statistical frameworks are optimal for analyzing Melan A co-expression networks in single-cell RNA sequencing (scRNA-seq)?

  • Methodology :
    • Use Seurat or Scanpy pipelines for dimensionality reduction (UMAP/t-SNE) and cluster annotation .
    • Apply weighted gene co-expression network analysis (WGCNA) to identify Melan A-associated modules .
    • Validate findings with spatial transcriptomics to confirm protein-level correlations .

Q. How to design a longitudinal study assessing Melan A as a predictive biomarker for immunotherapy response?

  • Methodology :
    • Define endpoints: RECIST 1.1 criteria for objective response vs. progression-free survival .
    • Collect pre-/post-treatment biopsies for IHC and multiplex immunofluorescence (e.g., PD-L1, CD8+ T cells) .
    • Use machine learning (e.g., random forest) to model Melan A’s interaction with tumor microenvironment variables .

Methodological Best Practices

Q. How to ensure reproducibility in Melan A flow cytometry protocols?

  • Guidelines :
    • Standardize gating strategies using fluorescence-minus-one (FMO) controls .
    • Document antibody titrations and fixation/permeabilization buffers (e.g., paraformaldehyde concentration) .
    • Share raw FCS files via repositories like FlowRepository .

Q. What validation criteria are critical for Melan A-targeted molecular probes in preclinical models?

  • Validation Steps :
    • Confirm probe specificity via competitive inhibition assays with recombinant Melan A protein .
    • Assess pharmacokinetics in immunocompetent vs. immunodeficient murine models .
    • Publish negative results (e.g., off-target binding in non-melanoma tissues) to reduce publication bias .

Data Contradiction Analysis

Q. How to address discrepancies in Melan A expression between archival FFPE and fresh-frozen samples?

  • Resolution Strategy :
    • Perform parallel IHC and RNAscope on matched samples to compare protein vs. mRNA stability .
    • Quantify antigen degradation using densitometry (e.g., ImageJ) and adjust statistical models for batch effects .

Q. Why do Melan A antibody clones yield conflicting results in spindle cell melanoma?

  • Root Cause Analysis :
    • Epitope mapping: A103 targets amino acids 1-15, while M2-7C10 binds residues 27-35 .
    • Validate with Western blot to confirm isoform-specific reactivity (e.g., splice variants) .

Integration with Emerging Technologies

Q. How to incorporate Melan A into multimodal digital pathology workflows?

  • Workflow Design :
    • Use HALO or QuPath for automated IHC quantification and co-localization analysis .
    • Train convolutional neural networks (CNNs) on H&E slides to predict Melan A expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.